GPi688
Description
Properties
IUPAC Name |
2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26)/t12-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICNBXVDHCBKCE-PUODRLBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C2=CC=CC=C21)C[C@H](CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: GPi688 – Mechanism, Application, and Pathway Differentiation
[1]
Executive Summary & Mechanistic Correction
This compound (also known as GPi-688) is a potent, orally active, allosteric inhibitor of Glycogen Phosphorylase (GP) .[1][2][3] It binds to the indole site of the GP enzyme, locking it in an inactive conformation (T-state), thereby preventing the phosphorolytic cleavage of glycogen into glucose-1-phosphate.[1]
Confusion Source: The confusion with GSK-3 likely arises because both inhibitor classes are used to treat hyperglycemia and improve insulin sensitivity.[1]
-
GSK-3 Inhibitors (e.g., CHIR99021) activate Glycogen Synthase (GS) by preventing its phosphorylation.
-
This compound inhibits Glycogen Phosphorylase (GP), preventing glycogen breakdown.[1][3]
Key Technical Parameters:
-
Target: Glycogen Phosphorylase (Isoforms: Liver > Muscle).[1][3][4]
-
IC50: 19 nM (Human Liver GPa), 61 nM (Rat Liver GPa), 12 nM (Human Skeletal Muscle GPa).[1][3][4]
-
Chemical Structure: 2-chloro-N-{1-[(2R)-2,3-dihydroxypropyl]-(3R/S)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl}-6H-thieno[2,3-b]pyrrole-5-carboxamide.[6]
Mechanistic Pathway & Visualization
To effectively utilize this compound, one must understand its position in the glycogenolysis cascade relative to GSK-3.[1]
Signaling Pathway Diagram
The following diagram illustrates the opposing roles of GSK-3 and GP, highlighting this compound's specific intervention point.[1]
Caption: this compound targets Glycogen Phosphorylase (GP_a), blocking glucose production.[1][2][4][5][6][7] In contrast, GSK-3 inhibitors prevent the inactivation of Glycogen Synthase.[1]
Comparative Profile: this compound vs. GSK-3 Inhibitors
Researchers selecting a compound for metabolic studies must distinguish between these two mechanisms.
| Feature | This compound | GSK-3 Inhibitors (e.g., CHIR99021) |
| Primary Target | Glycogen Phosphorylase (GP) | Glycogen Synthase Kinase 3 (GSK-3 |
| Binding Site | Indole Allosteric Site (Dimer Interface) | ATP Binding Pocket (typically) |
| Mechanism | Stabilizes inactive T-state of GP | Competes with ATP or substrate |
| Physiological Effect | Blocks Glycogen Breakdown (Glycogenolysis) | Promotes Glycogen Synthesis (Glycogenesis) |
| Effect on Glucose | Reduces hepatic glucose output (fasting state) | Increases glucose disposal/storage (fed state) |
| Key Off-Targets | Minimal (highly selective for GP isoforms) | CDKs, CK1 (common in ATP-competitive inhibitors) |
Experimental Protocols
Since this compound is a GP inhibitor, standard kinase assays (used for GSK-3) will yield null results. The following protocols are validated for assessing this compound activity.
Protocol A: In Vitro Glycogen Phosphorylase Assay (Reverse Direction)
This assay measures the synthesis of glycogen from Glucose-1-Phosphate (G1P) in the presence of inorganic phosphate, which is the reverse of the physiological reaction but standard for kinetic characterization.[1]
Reagents:
-
Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM MgCl2.[1]
-
Substrate: 1% Glycogen (Type III from rabbit liver).[1]
-
Ligand: 10 mM Glucose-1-Phosphate (G1P).
-
Enzyme: Human Liver Glycogen Phosphorylase a (HLGPa), 50-100 ng/well.
-
Detection: Phosphate release (Malachite Green) or colorimetric glycogen detection.[1]
Workflow:
-
Preparation: Dilute this compound in DMSO (10 mM stock). Prepare serial dilutions in Assay Buffer (Final DMSO < 1%).
-
Incubation: Mix 10 µL of Enzyme (HLGPa) with 10 µL of this compound. Incubate for 15 minutes at room temperature to allow allosteric binding.
-
Initiation: Add 30 µL of Substrate Mix (Glycogen + G1P).
-
Reaction: Incubate at 30°C for 30–60 minutes.
-
Termination/Detection:
-
Option 1 (Phosphate): This direction consumes G1P.[1] A more robust physiological direction (Forward) measures phosphate release.[1]
-
Preferred Forward Assay (Glycogenolysis): Incubate Enzyme + Glycogen + Phosphate.[1] Measure formation of G1P using a coupled enzyme system (Phosphoglucomutase + G6PDH + NADP+).[1]
-
Coupled System Readout: Measure NADPH generation at Absorbance 340 nm or Fluorescence (Ex 340/Em 460).
-
-
Analysis: Plot Reaction Rate vs. Log[this compound]. Calculate IC50 using a 4-parameter logistic fit.
Protocol B: Cellular Glucose Output Assay (Primary Hepatocytes)
To verify bioactivity and cell permeability.[1]
-
Cell Culture: Isolate primary rat hepatocytes or use HepG2 cells.[1] Culture in DMEM (low glucose) overnight.
-
Starvation: Wash cells 3x with PBS.[1] Incubate in glucose-free Krebs-Ringer buffer for 1 hour.
-
Treatment: Treat cells with this compound (0.1 – 10 µM) for 30 minutes.
-
Stimulation: Add Glucagon (10 nM) or Forskolin (10 µM) to stimulate glycogenolysis via the cAMP-PKA pathway.[1]
-
Sampling: Collect supernatant aliquots at 0, 30, 60, and 120 minutes.
-
Quantification: Measure glucose concentration in the supernatant using a Glucose Oxidase/Peroxidase (GOD-POD) kit.[1]
-
Result: this compound should dose-dependently suppress glucagon-stimulated glucose release.[1]
References
-
Poucher, S. M., et al. (2007).[1] "An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia." British Journal of Pharmacology, 152(4), 492–500.[1]
-
Freeman, S., et al. (2006).[1] "this compound, a potent and selective inhibitor of glycogen phosphorylase."[1][3][4][8][9] Diabetes, 55(Suppl 1), A402.[1]
-
Oikonomakos, N. G., & Somsen, O. J. (2002).[1] "Glycogen phosphorylase as a molecular target for type 2 diabetes therapy." Current Opinion in Investigational Drugs, 3(11), 1561-1569.
-
MedChemExpress. "this compound Product Datasheet."
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Unwinding Complexities of Diabetic Alzheimer by Potent Novel Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
The Discovery and Synthesis of GPi688: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of GPi688, a potent and selective allosteric inhibitor of glycogen phosphorylase (GP). Developed to address the therapeutic need for improved glycemic control in type 2 diabetes, this compound represents a significant advancement in the modulation of hepatic glucose production. This document details the rationale for targeting glycogen phosphorylase, the high-throughput screening cascade that led to the identification of the thieno[2,3-b]pyrrole-5-carboxamide scaffold, and the subsequent structure-activity relationship (SAR) studies that culminated in the selection of this compound. Furthermore, a comprehensive synthesis protocol, mechanism of action, and key preclinical findings in rodent models of hyperglycemia are presented. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for metabolic diseases.
Introduction: The Rationale for Glycogen Phosphorylase Inhibition in Type 2 Diabetes
Type 2 diabetes is characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion. A key contributor to this elevated blood glucose is dysregulated hepatic glucose production (HGP). Glycogenolysis, the breakdown of hepatic glycogen stores into glucose-1-phosphate, is a primary pathway for HGP, particularly in the post-absorptive state. The rate-limiting enzyme in this process is glycogen phosphorylase (GP). In diabetic states, the hormonal control of GP is often impaired, leading to excessive glucose release from the liver.
Therefore, the inhibition of glycogen phosphorylase presents a compelling therapeutic strategy to reduce HGP and, consequently, lower blood glucose levels in individuals with type 2 diabetes. The ideal GP inhibitor would exhibit high potency and selectivity, and importantly, its action would be glucose-dependent to minimize the risk of hypoglycemia. Allosteric inhibitors, which bind to a site distinct from the active site to modulate enzyme activity, are particularly attractive as they can offer a more nuanced and regulatable mode of inhibition.
Discovery of this compound: From High-Throughput Screening to Lead Optimization
The discovery of this compound was the result of a systematic drug discovery campaign aimed at identifying novel, potent, and orally bioavailable allosteric inhibitors of human liver glycogen phosphorylase a (GPa).
High-Throughput Screening (HTS)
The initial phase of the discovery program involved a high-throughput screening campaign utilizing a colorimetric assay to measure the enzymatic activity of recombinant human liver GPa. This assay enabled the rapid evaluation of a large chemical library for compounds that could inhibit the phosphorolysis of glycogen. The screening was designed to identify compounds that act as allosteric inhibitors, a class of molecules known to offer potential advantages in terms of selectivity and safety.
The HTS campaign successfully identified several promising hit compounds, among which the thieno[2,3-b]pyrrole-5-carboxamide scaffold emerged as a particularly promising starting point for further chemical exploration due to its favorable preliminary activity and physicochemical properties.
Structure-Activity Relationship (SAR) Studies
Following the identification of the thieno[2,3-b]pyrrole-5-carboxamide core, a focused medicinal chemistry effort was initiated to explore the structure-activity relationships of this novel class of inhibitors. Systematic modifications were made to various positions of the scaffold to enhance potency, selectivity, and pharmacokinetic properties.
Crystallographic studies of representative compounds from this series bound to rabbit muscle GPa revealed that they occupy the dimer interface site, a known allosteric regulatory site. This structural insight was instrumental in guiding the rational design of subsequent analogs. The SAR exploration led to the identification of key structural features that govern the inhibitory activity of this chemical class.
This iterative process of design, synthesis, and biological evaluation culminated in the identification of this compound, 2-Chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-1,2,3,4-tetrahydro-2-oxo-3-quinolinyl]-6H-thieno[2,3-b]pyrrole-5-carboxamide, as the lead candidate for further development.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step sequence, which is amenable to scale-up for preclinical and potential clinical studies. The following is a representative synthetic route.
Synthesis of the Thieno[2,3-b]pyrrole-5-carboxylic Acid Intermediate
The synthesis of the core heterocyclic scaffold begins with the construction of the thieno[2,3-b]pyrrole ring system. A common approach involves the reaction of a substituted thiophene with a suitable pyrrole precursor, followed by cyclization and functional group manipulation to yield the desired carboxylic acid intermediate.
Amide Coupling to the Quinolinone Moiety
The key amide bond formation is typically achieved by coupling the thieno[2,3-b]pyrrole-5-carboxylic acid with the appropriate aminodihydroquinolinone derivative. Standard peptide coupling reagents, such as HATU or EDC/HOBt, can be employed to facilitate this transformation in high yield.
Final Deprotection and Purification
The final step of the synthesis involves the removal of any protecting groups, followed by purification of the final product by chromatography or recrystallization to yield this compound of high purity.
Experimental Protocol: Synthesis of a Representative Thieno[2,3-b]pyrrole-5-carboxamide
Note: This is a generalized protocol. Specific reaction conditions, such as solvents, temperatures, and reaction times, would be optimized for each specific step and scale.
-
Step 1: Synthesis of the Thieno[2,3-b]pyrrole Core. A substituted thiophene is reacted with a suitable pyrrole precursor in the presence of a catalyst to form the bicyclic thienopyrrole system.
-
Step 2: Carboxylation. The thienopyrrole core is carboxylated at the 5-position using a strong base followed by quenching with carbon dioxide.
-
Step 3: Synthesis of the Aminodihydroquinolinone. The quinolinone moiety is synthesized through a multi-step sequence starting from a substituted aniline.
-
Step 4: Amide Coupling. The thienopyrrole carboxylic acid and the aminodihydroquinolinone are dissolved in a suitable aprotic solvent (e.g., DMF). A coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) are added, and the reaction is stirred at room temperature until completion.
-
Step 5: Purification. The reaction mixture is worked up, and the crude product is purified by column chromatography on silica gel to afford the final thieno[2,3-b]pyrrole-5-carboxamide.
Mechanism of Action: Allosteric Inhibition of Glycogen Phosphorylase
This compound exerts its therapeutic effect through the allosteric inhibition of glycogen phosphorylase. Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct site on the enzyme, inducing a conformational change that leads to a decrease in its catalytic activity.
Binding Site and Conformational Changes
X-ray crystallography studies have shown that inhibitors of the thienopyrrole class, including this compound, bind at the dimer interface of glycogen phosphorylase. This site is distinct from the catalytic site and the binding of this compound stabilizes the inactive T-state conformation of the enzyme. This conformational lock prevents the enzyme from transitioning to the active R-state, thereby inhibiting its function.
Biochemical and Cellular Effects
In vitro enzymatic assays have demonstrated that this compound is a potent inhibitor of human liver GPa. In studies using rat primary hepatocytes, this compound effectively inhibited glucagon-mediated glucose output in a concentration-dependent manner. Furthermore, treatment with this compound led to a reduction in glycogen phosphorylase activity and a concurrent seven-fold increase in glycogen synthase (GS) activity, suggesting a coordinated regulation of glycogen metabolism.
Preclinical Efficacy of this compound
The in vivo efficacy of this compound was evaluated in rodent models of hyperglycemia to assess its potential as a therapeutic agent for type 2 diabetes.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, with an oral bioavailability of 100% and an intravenous half-life of 11.4 hours in rats. This profile supports its suitability for oral administration and sustained in vivo activity.
In Vivo Efficacy in Rodent Models
In glucagon challenge studies, this compound demonstrated a dose-dependent inhibition of glucagon-mediated hyperglycemia in both Wistar and obese Zucker rats. The inhibitory effect was more pronounced in the insulin-resistant Zucker rats, with complete inhibition of the hyperglycemic response observed at higher doses.
Furthermore, in obese Zucker rats, a model of insulin resistance and type 2 diabetes, this compound administration resulted in a 23% reduction in blood glucose levels after a 7-hour fast. These findings confirm that the inhibition of glycogen phosphorylase by this compound translates to a significant glucose-lowering effect in a relevant preclinical model of the disease.
Table 1: Summary of In Vivo Efficacy of this compound in Rodent Models
| Model | Treatment | Endpoint | Result |
| Wistar Rat | This compound + Glucagon | Inhibition of Hyperglycemia | 65% |
| Obese Zucker Rat | This compound + Glucagon | Inhibition of Hyperglycemia | 100% |
| Obese Zucker Rat | This compound (fasted) | Reduction in Blood Glucose | 23% |
Conclusion and Future Directions
This compound is a novel, potent, and orally bioavailable allosteric inhibitor of glycogen phosphorylase that has demonstrated significant preclinical efficacy in rodent models of hyperglycemia. Its discovery validates the thieno[2,3-b]pyrrole-5-carboxamide scaffold as a promising starting point for the development of GP inhibitors. The mechanism of action, involving the stabilization of the inactive T-state of the enzyme, offers a targeted approach to reducing hepatic glucose production.
The data presented in this technical guide support the continued investigation of this compound and related compounds as potential therapeutic agents for the treatment of type 2 diabetes. Further studies are warranted to fully elucidate the long-term efficacy and safety profile of this promising molecule.
References
-
Poucher, S. M., Freeman, S., Loxham, S. J., Convey, G., Bartlett, J. B., De Schoolmeester, J., Teague, J., Walker, M., Turnbull, A. V., Charles, A. D., Carey, F., & Berg, S. (2008). An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia. British journal of pharmacology, 153(6), 1210–1218. [Link]
-
Poucher, S. M., et al. (2008). An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia. British Journal of Pharmacology, 153(6), 1210-1218. [Link]
-
Arnould, J. C., Delouvrié, B., Boutron, P., Dossetter, A. G., Foote, K. M., Hamon, A., Hancox, U., Harris, C. S., Hutton, M., Lamorlette, M., & Matusiak, Z. (2007). Synthesis and structure-activity relationships of thieno[2,3-b]pyrroles as antagonists of the GnRH receptor. Bioorganic & medicinal chemistry letters, 17(23), 6448–6454. [Link]
- Google Patents. (n.d.). WO2009045831A1 - Glycogen phosphorylase inhibitor compound and pharmaceutical composition thereof.
-
Whittamore, P. R., Addie, M. S., Bennett, S. N., Birch, A. M., Butters, M., Godfrey, L., Grice, P., Hamlyn, R. J., Hayter, B. R., Howes, R., Loxham, S. J., Matusiak, Z. S., Poucher, S. M., Rudge, D. A., & Teague, J. L. (2006). Novel thienopyrrole glycogen phosphorylase inhibitors: synthesis, in vitro SAR and crystallographic studies. Bioorganic & medicinal chemistry letters, 16(21), 5567–5571. [Link]
- Hart, C. J. S., Riches, A. G., Tiash, S., Abraham, R., Fayd'Herbe, K., Joch, E., Zulfiqar, B., Sykes, M. L., Avery, V. M., Šlapeta, J., Abraham, S., Ryan, J. H., & Skinner-Adams, T. S. (2023). Thieno[3,2-b]pyrrole
Methodological & Application
Application Notes & Protocols for In Vivo Evaluation of Novel G-Protein Coupled Receptor 151 (GPR151) Modulators
A Note to the Researcher: The initial query for "GPi688" did not yield specific results for a G-protein coupled receptor (GPCR) modulator. The provided information primarily relates to a glycogen phosphorylase inhibitor. However, given the context of in vivo studies for a novel therapeutic agent and the detailed requirements of this request, we have inferred an interest in the burgeoning field of orphan GPCR modulators. Therefore, this guide will focus on a well-documented and therapeutically relevant orphan GPCR, GPR151 , as a representative example. The principles, protocols, and workflows detailed herein are broadly applicable to the in vivo characterization of other novel GPCR modulators.
Introduction: GPR151 - An Emerging Therapeutic Target
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for approximately 34% of all FDA-approved drugs.[1][2] Orphan GPCRs, whose endogenous ligands are unknown, represent a significant frontier for novel drug discovery. GPR151 is one such orphan GPCR that has garnered substantial interest due to its highly restricted expression profile and its emerging roles in a variety of physiological and pathophysiological processes.
GPR151 is predominantly expressed in the central and peripheral nervous systems, with particularly high concentrations in the habenula, sensory ganglia, and spinal cord.[3] This specific localization points to its potential involvement in pain modulation, addiction, and metabolic regulation.[3][4][5][6] Studies have shown that GPR151 couples to the Gαi/o signaling pathway, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[5][7] This mechanism of action is critical for its role in modulating synaptic activity and neuronal function.[7] The association of GPR151 with conditions such as chronic pain, nicotine addiction, and body weight regulation makes it a compelling target for therapeutic intervention.[3][4][6]
This document provides a comprehensive guide for researchers on how to design and execute in vivo studies to evaluate the efficacy and mechanism of action of a novel GPR151 modulator.
PART 1: Preclinical In Vivo Study Design
A robust preclinical in vivo study design is paramount for the successful translation of a novel compound from the bench to the clinic. The following sections outline the key considerations for designing studies for a GPR151 modulator.
Animal Model Selection
The choice of animal model is dictated by the therapeutic indication. For GPR151, several well-established models can be employed:
-
Neuropathic Pain:
-
Chronic Constriction Injury (CCI) of the sciatic nerve: A widely used model that mimics peripheral nerve damage.
-
Spared Nerve Injury (SNI): Another robust model of neuropathic pain with a high degree of reproducibility.
-
-
Inflammatory Pain:
-
Complete Freund's Adjuvant (CFA) induced inflammation: Injection of CFA into the paw induces a localized and persistent inflammatory response.
-
Carrageenan-induced paw edema: An acute model of inflammation suitable for rapid screening of anti-inflammatory compounds.
-
-
Addiction/Reward Behavior:
-
Nicotine self-administration: A behavioral paradigm to assess the reinforcing properties of nicotine.[7]
-
Conditioned Place Preference (CPP): Used to evaluate the rewarding or aversive effects of a compound.
-
-
Metabolic Regulation:
-
Diet-induced obesity (DIO) models: Mice or rats fed a high-fat diet to induce obesity and metabolic dysregulation.
-
Genetic models of obesity (e.g., db/db or ob/ob mice): These models have genetic mutations that lead to an obese phenotype.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Before embarking on efficacy studies, it is crucial to understand the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of the GPR151 modulator.
Pharmacokinetics (PK):
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Key Parameters:
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
-
Protocol:
-
Administer the GPR151 modulator to a cohort of animals (typically rodents) via the intended clinical route (e.g., oral, intravenous, intraperitoneal).
-
Collect blood samples at multiple time points post-administration.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the drug concentration.
-
Plot the concentration-time curve and calculate the key PK parameters.
-
Pharmacodynamics (PD):
-
Objective: To measure the biological effect of the drug over time and establish a dose-response relationship.
-
Biomarkers:
-
Target Engagement: Measurement of cAMP levels in relevant tissues (e.g., dorsal root ganglia, spinal cord, habenula) following drug administration. A successful GPR151 agonist should decrease cAMP levels.
-
Downstream Signaling: Assessment of changes in the phosphorylation status of key downstream signaling molecules (e.g., ERK, CREB).
-
-
Protocol:
-
Administer varying doses of the GPR151 modulator to different groups of animals.
-
At a predetermined time point (based on PK data, typically around Tmax), collect tissues of interest.
-
Analyze the tissues for changes in the selected biomarkers using techniques such as ELISA, Western blotting, or immunohistochemistry.
-
| Parameter | Description |
| Route of Administration | Should align with the intended clinical use (e.g., oral, intravenous). |
| Dose Selection | Based on in vitro potency and preliminary toxicity data. A dose-range finding study is often necessary. |
| Dosing Frequency | Determined by the drug's half-life (t1/2). |
| Vehicle Control | A group of animals receiving only the vehicle (the solvent in which the drug is dissolved) to control for any effects of the vehicle itself. |
| Positive Control | A known active compound for the specific disease model (e.g., gabapentin for neuropathic pain) to validate the assay. |
| Sample Size | Calculated based on statistical power analysis to ensure the ability to detect a meaningful effect. |
| Blinding | The experimenter assessing the outcomes should be blinded to the treatment groups to minimize bias. |
| Randomization | Animals should be randomly assigned to treatment groups. |
PART 2: Detailed In Vivo Protocols
The following are detailed, step-by-step protocols for key in vivo experiments to evaluate a GPR151 modulator.
Protocol: Evaluation of a GPR151 Modulator in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To assess the analgesic efficacy of a GPR151 modulator in a rodent model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 silk suture
-
GPR151 modulator
-
Vehicle control
-
Positive control (e.g., gabapentin)
-
Von Frey filaments
-
Hot plate or radiant heat source (for thermal hyperalgesia)
-
Acetone (for cold allodynia)
Procedure:
-
CCI Surgery:
-
Anesthetize the rat and shave the left thigh.
-
Make a small incision and expose the sciatic nerve.
-
Loosely tie four ligatures around the nerve with a 1 mm spacing.
-
Close the incision with sutures.
-
Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain.
-
-
Baseline Behavioral Testing:
-
Before drug administration, assess the baseline pain sensitivity of the animals.
-
Mechanical Allodynia: Use von Frey filaments to determine the paw withdrawal threshold (PWT).
-
Thermal Hyperalgesia: Use a hot plate or radiant heat source to measure the paw withdrawal latency (PWL).
-
Cold Allodynia: Apply a drop of acetone to the paw and record the duration of paw lifting/licking.
-
-
Drug Administration:
-
Randomly assign the animals to treatment groups (vehicle, GPR151 modulator at different doses, positive control).
-
Administer the compounds via the chosen route.
-
-
Post-Dose Behavioral Testing:
-
At various time points after drug administration (e.g., 30, 60, 120, 240 minutes), repeat the behavioral tests to assess the analgesic effect of the compound.
-
-
Data Analysis:
-
Calculate the percent maximum possible effect (%MPE) for each animal at each time point.
-
Use a two-way ANOVA with repeated measures followed by a post-hoc test to compare the treatment groups.
-
Workflow Diagram: CCI Model of Neuropathic Pain
Caption: Workflow for evaluating a GPR151 modulator in the CCI model.
Protocol: Nicotine Self-Administration in Mice
Objective: To determine if a GPR151 modulator alters the reinforcing properties of nicotine.
Materials:
-
Male C57BL/6J mice
-
Operant conditioning chambers
-
Intravenous catheters
-
Nicotine hydrogen tartrate salt
-
Saline
-
GPR151 modulator
-
Vehicle control
Procedure:
-
Catheter Implantation:
-
Surgically implant a catheter into the jugular vein of each mouse.
-
Allow the mice to recover for at least 5 days.
-
-
Operant Training:
-
Train the mice to press a lever for a food reward (e.g., sucrose pellet) in the operant chamber.
-
-
Nicotine Self-Administration:
-
Once the mice have acquired the lever-pressing behavior, replace the food reward with an intravenous infusion of nicotine.
-
Allow the mice to self-administer nicotine for several days until a stable baseline of intake is established.
-
-
Treatment Phase:
-
Pre-treat the mice with either the GPR151 modulator or vehicle before each self-administration session.
-
Record the number of nicotine infusions earned.
-
-
Data Analysis:
-
Compare the number of nicotine infusions between the treatment groups using a t-test or ANOVA.
-
Signaling Pathway of GPR151
Caption: GPR151 signaling through the Gαi/o pathway to inhibit cAMP production.
PART 3: Data Interpretation and Troubleshooting
Data Interpretation:
-
A significant reduction in pain behaviors in the CCI model would indicate analgesic efficacy of the GPR151 modulator.
-
A decrease in nicotine self-administration would suggest that the GPR151 modulator reduces the rewarding properties of nicotine.
-
It is crucial to correlate the behavioral effects with the PK/PD data to establish a clear relationship between drug exposure, target engagement, and efficacy.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Lack of efficacy in behavioral models | Poor bioavailability, rapid metabolism, insufficient dose, or lack of target engagement. | Review the PK data. If exposure is low, consider reformulating the compound or using a different route of administration. Conduct a dose-response study to ensure an adequate dose was tested. Confirm target engagement with PD biomarkers. |
| High variability in behavioral data | Inconsistent surgical procedures, improper animal handling, or environmental stressors. | Ensure all surgical and behavioral procedures are standardized. Handle the animals gently and consistently. Maintain a controlled and quiet environment for testing. |
| Adverse effects observed | Off-target effects or on-target toxicity. | Conduct a preliminary toxicology screen. If adverse effects are observed at efficacious doses, consider medicinal chemistry efforts to improve the compound's safety profile. |
Conclusion
The in vivo evaluation of a novel GPR151 modulator requires a systematic and well-designed approach. By carefully selecting the appropriate animal models, conducting thorough PK/PD studies, and utilizing robust behavioral assays, researchers can effectively assess the therapeutic potential of these promising compounds. The protocols and guidelines presented in this document provide a solid framework for advancing our understanding of GPR151 biology and developing novel therapeutics for a range of debilitating disorders.
References
-
Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842. [Link]
-
Sriram, K., & Insel, P. A. (2018). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. Biomolecules, 8(3), 55. [Link]
- Antolin, A. A., & Mestres, J. (2014). The GPR151 receptor: a new therapeutic target for addiction vulnerability. Drug Discovery Today, 19(6), 745-749.
-
Broms, J., Antolin-Fontes, B., Tingström, A., & Adell, A. (2020). The habenular G-protein–coupled receptor 151 regulates synaptic plasticity and nicotine intake. Proceedings of the National Academy of Sciences, 117(9), 5016-5025. [Link]
-
Cheng, R., et al. (2022). Analyzing human knockouts to validate GPR151 as a therapeutic target for reduction of body mass index. PLOS Genetics, 18(4), e1010141. [Link]
-
National Institute on Drug Abuse. (2019). Development of novel therapeutics for opioid dependence. NIH RePORTER. [Link]
-
Vivot, K., et al. (2020). The Orphan Receptor GPR151: Discovery, Expression, and Emerging Biological Significance. Frontiers in Pharmacology, 11, 579. [Link]
-
Antolin-Fontes, B., et al. (2019). The Habenular Receptor GPR151 Regulates Addiction Vulnerability Across Drug Classes. bioRxiv. [Link]
Sources
- 1. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Orphan Receptor GPR151: Discovery, Expression, and Emerging Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing human knockouts to validate GPR151 as a therapeutic target for reduction of body mass index | PLOS Genetics [journals.plos.org]
- 5. The Habenular Receptor GPR151 Regulates Addiction Vulnerability Across Drug Classes | bioRxiv [biorxiv.org]
- 6. RePORT ⟩ RePORTER [reporter.nih.gov]
- 7. pnas.org [pnas.org]
Application Note: GPi688 Dosage and Administration in Murine Models
Introduction & Mechanism of Action
GPi688 is a potent, orally active, allosteric inhibitor of Glycogen Phosphorylase (GP) , the rate-limiting enzyme in glycogenolysis. It is primarily utilized in metabolic research to study the regulation of Hepatic Glucose Production (HGP) in the context of Type 2 Diabetes Mellitus (T2DM) and glucagon-mediated hyperglycemia.
Unlike competitive inhibitors that bind the catalytic site, this compound binds to the indole site (allosteric site) of the enzyme. This binding stabilizes the inactive conformation (T-state) of Glycogen Phosphorylase, thereby preventing the phosphorolysis of glycogen into glucose-1-phosphate. This mechanism effectively blunts the hyperglycemic spike caused by glucagon or fasting without causing hypoglycemia under euglycemic conditions.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the signaling cascade leading to hepatic glucose output and the specific intervention point of this compound.
Caption: this compound allosterically inhibits the active form of Glycogen Phosphorylase (GPa), blocking the conversion of glycogen to glucose-1-phosphate downstream of Glucagon/PKA signaling.
Compound Properties & Formulation
This compound is a lipophilic small molecule. Proper formulation is critical to ensure consistent bioavailability in oral dosing.
| Property | Description |
| Chemical Name | 2-chloro-N-(1-((R)-2,3-dihydroxypropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)-6H-thieno[2,3-b]pyrrole-5-carboxamide |
| CAS Number | 918902-32-6 |
| Solubility | Low in water; Soluble in DMSO (>20 mg/mL). |
| Storage | Powder: -20°C (desiccated). Solution: Prepare fresh daily. |
Formulation Protocol (Oral Suspension)
For routine in vivo studies, a suspension in Methylcellulose (MC) with Tween 80 is recommended to maximize homogeneity and minimize precipitation in the gut.
Reagents:
-
Methylcellulose (400 cP)
-
Tween 80 (Polysorbate 80)
-
Sterile Water for Injection
Step-by-Step Preparation (Example: 5 mg/mL stock):
-
Vehicle Preparation: Prepare a 0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween 80 solution in sterile water. Stir overnight at 4°C to ensure complete hydration of the polymer.
-
Weighing: Weigh the required amount of this compound powder into a sterile glass vial.
-
Wetting: Add a small volume (e.g., 2% of total volume) of Tween 80 or DMSO to the powder to wet it, creating a paste. This aids in breaking up hydrophobic aggregates.
-
Suspension: Gradually add the 0.5% MC vehicle while vortexing or sonicating.
-
Homogenization: Sonicate for 10–15 minutes in a water bath sonicator until a fine, uniform suspension is achieved.
-
Verification: Invert the vial; no large clumps should be visible.
Dosage and Administration
The dosage of this compound must be calibrated to the specific metabolic demand of the model (e.g., lean vs. ob/ob or db/db mice).
Recommended Dosage Ranges
-
Rat ED50: ~8 mg/kg (Oral) for inhibition of glucagon-induced hyperglycemia.[1]
-
Mouse Starting Dose: 30 mg/kg (Oral).
-
Efficacy Range: 10 – 100 mg/kg .
-
Maximal Effect: 50–100 mg/kg typically achieves >90% inhibition of glucagon response.
| Parameter | Protocol Recommendation | Notes |
| Route | Oral Gavage (PO) | Preferred route for metabolic studies; mimics clinical delivery. |
| Volume | 10 mL/kg | Standard volume for mice (e.g., 0.2 mL for a 20g mouse). |
| Frequency | QD (Once Daily) or BID | Half-life supports acute studies; BID recommended for chronic efficacy. |
| Pre-treatment | 60–90 minutes | Administer this compound ~1 hour before glucagon challenge or glucose sampling. |
Administration Protocol (Oral Gavage)[2][3][4]
-
Fasting: Fast mice for 4–6 hours prior to dosing if assessing basal HGP, or overnight if performing a Glucagon Challenge Test. Note: Prolonged fasting (>16h) depletes liver glycogen, rendering GP inhibitors less effective. A 4-6h fast is optimal to maintain glycogen stores while normalizing baseline glucose.
-
Restraint: Secure the mouse using the scruff method to align the esophagus.
-
Insertion: Gently insert a stainless steel or flexible plastic gavage needle (20G or 22G).
-
Delivery: Depress the plunger steadily. Do not force.
-
Observation: Monitor for 5 minutes post-gavage for signs of aspiration.
Experimental Workflow: Glucagon Challenge Model
The most robust method to validate this compound activity is the Glucagon Challenge Test . This model isolates hepatic glucose output, as glucagon stimulates glycogenolysis directly.
Workflow Diagram (DOT)
Caption: Experimental timeline for assessing this compound efficacy. Mice are fasted to normalize glucose, treated with this compound, and then challenged with Glucagon to stimulate hepatic glucose output.
Step-by-Step Challenge Protocol
-
Acclimatization: Acclimatize mice to handling for 3 days prior to the experiment to minimize stress-induced hyperglycemia.
-
Fasting: Remove food at 08:00 AM. Keep water available.
-
Baseline Glucose: At 12:00 PM (T=-60 min), measure tail-vein glucose.
-
Treatment: Administer This compound (30 mg/kg) or Vehicle via oral gavage.
-
Challenge: At 01:00 PM (T=0 min), administer Glucagon (15–30 µg/kg, IP or SC).
-
Sampling: Measure blood glucose at T=15, 30, 60, and 90 minutes post-glucagon.
-
Analysis: Plot Glucose vs. Time. Calculate the Area Under the Curve (AUC).[2] this compound treated animals should show a significantly reduced AUC compared to vehicle.
Expected Results & Troubleshooting
Expected Outcomes[2][4][5][6]
-
Vehicle + Glucagon: Rapid spike in blood glucose (typically +50 to +100 mg/dL above baseline) peaking at 15–20 minutes.
-
This compound + Glucagon: Blunted glucose excursion. The peak should be reduced by 50–80% depending on the dose.
-
Basal Glucose: this compound typically has a minimal effect on basal glucose in normoglycemic animals but significantly lowers fasting glucose in diabetic models (ob/ob, db/db).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No effect observed | Glycogen depletion | Ensure fasting duration is not too long (>16h). Liver glycogen must be present for this compound to work.[1] |
| High variability | Gavage error or stress | Ensure consistent gavage technique. Minimize handling stress which releases endogenous catecholamines/glucagon. |
| Precipitation | Poor formulation | Use 0.5% Methylcellulose/0.1% Tween 80. Sonicate thoroughly. Do not store suspension >24h. |
References
-
Poucher, S. M., et al. (2007). An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia.[3][2][4] British Journal of Pharmacology, 152(8), 1239–1247.
-
Tracey, W. R., et al. (2004). Cardioprotective effects of ingliforib, a novel glycogen phosphorylase inhibitor.[5] American Journal of Physiology-Heart and Circulatory Physiology, 286(3), H1177-H1184.[5]
-
Baker, D. J., et al. (2014). Chronic glucokinase activator treatment at clinically translatable exposures gives durable glucose lowering in two animal models of type 2 diabetes. British Journal of Pharmacology, 171(2), 461-470.
Sources
Mastering the Bench: A Detailed Guide to Preparing GPi688 Stock Solutions for High-Throughput Screening and Cellular Assays
Abstract
This comprehensive application note provides a detailed protocol for the preparation, quality control, and storage of stock solutions for GPi688, a potent allosteric inhibitor of glycogen phosphorylase.[][2][3] Designed for researchers in drug discovery and metabolic disease, this guide moves beyond a simple recitation of steps to explain the critical scientific principles underpinning each stage of the process. By adhering to these protocols, scientists can ensure the consistency, accuracy, and reliability of their experimental results when investigating the effects of this compound in various in vitro assays.
Introduction: The Significance of this compound and the Imperative of Proper Stock Solution Preparation
This compound is a small molecule inhibitor that targets glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis.[][2][3] GP exists in two main conformational states: the active R-state and the inactive T-state.[4][5] Allosteric inhibitors, such as this compound, typically bind to sites on the enzyme distinct from the active site, stabilizing the inactive T-state and thereby reducing the breakdown of glycogen to glucose-1-phosphate.[4][5] This mechanism of action makes this compound a valuable tool for studying glucose homeostasis and a potential therapeutic agent for conditions characterized by excessive glycogenolysis, such as type 2 diabetes.
This compound: Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and use in experimental settings.
| Property | Value | Source |
| Molecular Weight | 419.88 g/mol | [] |
| CAS Number | 918902-32-6 | [] |
| Purity | ≥99% (as determined by HPLC) | |
| Appearance | Typically a solid powder | |
| Solubility | Readily soluble in Dimethyl Sulfoxide (DMSO) | [6][7][8][9] |
The Central Role of DMSO as a Solvent
Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. Its utility in this context is due to several key properties:
-
High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of both polar and nonpolar organic compounds, including complex small molecules like this compound.[6][7][8][9]
-
Miscibility with Aqueous Media: DMSO is fully miscible with water and cell culture media, which is critical for the preparation of working solutions for biological assays.[7][8]
-
Low Volatility: Compared to many other organic solvents, DMSO has a relatively low vapor pressure, minimizing evaporation and changes in concentration during handling.
However, it is crucial to acknowledge that DMSO can exert biological effects at higher concentrations. Therefore, it is imperative to maintain the final concentration of DMSO in assays at a low, non-toxic level, typically below 0.5%. A vehicle control (media with the same final concentration of DMSO) must always be included in experiments to account for any solvent-induced effects.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound. This concentration is a common starting point for serial dilutions in most cell-based and biochemical assays.
Materials and Reagents
-
This compound powder (purity ≥99%)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Step-by-Step Procedure
-
Pre-Weighing Preparations: Before opening the vial of this compound, centrifuge it briefly to ensure all the powder is collected at the bottom. This is particularly important for small quantities that may have coated the walls of the vial during shipping.
-
Calculating the Required Mass: To prepare a 10 mM stock solution, the required mass of this compound must be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 419.88 g/mol x 1000 mg/g = 4.1988 mg
-
Weighing this compound: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance. For small quantities, it is advisable to weigh the vial before and after removing the compound to determine the exact mass dispensed.
-
Dissolution in DMSO:
-
Add the appropriate volume of sterile DMSO to the vial containing the weighed this compound. For 4.1988 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Cap the vial tightly and vortex thoroughly for at least one minute to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain. Gentle warming in a 37°C water bath can aid in dissolution if necessary, but prolonged heating should be avoided.
-
-
Aliquoting for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. The volume of the aliquots should be tailored to the needs of your specific experiments.
-
Labeling and Storage: Clearly label each aliquot with the name of the compound (this compound), the concentration (10 mM), the solvent (DMSO), and the date of preparation. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
Quality Control and Best Practices for Reproducibility
-
Purity Verification: Always use this compound from a reputable supplier with a certificate of analysis indicating a purity of ≥99%.
-
Solubility Confirmation: While this compound is expected to be soluble in DMSO, it is good practice to visually confirm complete dissolution. If insolubility is observed, gentle warming or sonication may be attempted. However, if the compound remains insoluble at the desired concentration, a lower stock concentration may need to be prepared.
-
Avoid Repeated Freeze-Thaw Cycles: Repeated changes in temperature can lead to the degradation of the compound. Aliquoting the stock solution is a critical step to preserve its integrity.
-
Protect from Light: Store this compound as a powder and in solution in amber vials or tubes to protect it from light-induced degradation.
-
Use of a Vehicle Control: As mentioned previously, always include a DMSO-only control in your experiments at the same final concentration as in the this compound-treated samples.
This compound in Action: A Simplified Signaling Pathway
This compound exerts its effect by modulating the activity of glycogen phosphorylase, a central enzyme in glucose metabolism. The following diagram illustrates the simplified signaling pathway and the point of intervention for this compound.
Figure 1. Simplified schematic of glycogen phosphorylase regulation and the inhibitory action of this compound.
Conclusion
The meticulous preparation of a this compound stock solution is a non-negotiable prerequisite for obtaining reliable and reproducible data in studies of glycogen metabolism. By following the detailed protocols and adhering to the best practices outlined in this application note, researchers can confidently utilize this compound as a precise tool to dissect the complexities of glucose homeostasis and explore its therapeutic potential.
References
- BOC Sciences. GPi 688 CAS 918902-32-6.
- Tocris Bioscience. GPi 688.
- Chemsrc. GPi 688 | CAS#:918902-32-6.
- MedChemExpress. This compound | Glycogen Phosphorylase Inhibitor.
- Oikonomakos, N. G., et al. (2000). Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)
- Wilson, M. C., et al. (2023).
- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)
- Sigma-Aldrich. Dimethyl sulfoxide for molecular biology 67-68-5.
- Ninja Nerd. (2017, June 13). Regulation of Glycogen Metabolism [Video]. YouTube.
- gChem. DMSO.
- Martin, E., et al. (2016). Molecular Mechanisms of Allosteric Inhibition of Brain Glycogen Phosphorylase by Neurotoxic Dithiocarbamate Chemicals. Journal of Biological Chemistry, 291(38), 20035-20045.
- Medicosis Perfectionalis. (2024, October 2). Phosphorylation Regulation of the Two main Enzymes of Glycogen Metabolism [Video]. YouTube.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 679, Dimethyl Sulfoxide.
- Jagiellonian Centre of Innovation.
- Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72(1-2), 248-254.
- Galvão, J., et al. (2014). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 135-141.
- Valdés-Abadía, B., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4501.
Sources
- 2. GPi 688 | CAS#:918902-32-6 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarbo xylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Dimethyl sulfoxide for molecular biology 67-68-5 [sigmaaldrich.com]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: GPi688 – A Potent Glycogen Phosphorylase Inhibitor for Investigating Hepatic Glucose Production
[1][2]
Introduction & Therapeutic Rationale
In the pathology of Type 2 Diabetes (T2D), elevated fasting plasma glucose (FPG) is largely driven by excessive Hepatic Glucose Production (HGP). While insulin resistance impairs peripheral glucose disposal, the liver’s inability to suppress glycogenolysis in response to insulin—often exacerbated by hyperglucagonemia—remains a critical therapeutic target.
GPi688 is a potent, orally active inhibitor of Glycogen Phosphorylase (GP) , the rate-limiting enzyme in glycogenolysis.[1] Unlike insulin sensitizers (e.g., TZDs) or secretagogues (e.g., sulfonylureas), this compound directly targets the liver's glucose output mechanism.
Key Mechanistic Insights
-
Target: this compound binds to the indole site of Glycogen Phosphorylase a (GPa), locking it in an inactive conformation.
-
Dual Effect: By inhibiting GP, this compound not only blocks glycogen breakdown but also causes an indirect, potent activation of Glycogen Synthase (GS) , shifting the hepatic metabolic balance from glucose release to glucose storage.
-
Research Utility: this compound is an essential tool compound for distinguishing between fasting hyperglycemia (driven by HGP) and prandial hyperglycemia (driven by peripheral disposal).
Mechanism of Action (MOA)
The following diagram illustrates the specific intervention point of this compound within the hepatic glycogen metabolism pathway. Note how this compound antagonizes the Glucagon signaling cascade downstream of cAMP.
Figure 1: Mechanism of Action. This compound inhibits the active form of Glycogen Phosphorylase (GPa), blocking the conversion of Glycogen to Glucose-1-Phosphate, thereby reducing hepatic glucose output.
Quantitative Profile & Selectivity
Before initiating protocols, verify the compound's potency against your specific model organism. This compound exhibits high potency against human and rat isoforms but varies slightly by tissue.
Table 1: this compound Inhibitory Potency (IC50)
| Target Isoform | Source Tissue | IC50 (nM) | Notes |
| Human GPa | Liver | 19 nM | Primary target for diabetes research. |
| Rat GPa | Liver | 61 nM | Standard for rodent models (Wistar/Zucker). |
| Human GPa | Skeletal Muscle | 12 nM | Indicates potential peripheral effects.[1] |
Data Source: Freeman et al., Br J Pharmacol (2006).[1]
Protocol A: In Vitro Hepatic Glucose Output (HGO) Assay
Objective: To validate this compound efficacy in inhibiting glucagon-stimulated glucose production in primary rat hepatocytes.[1][2]
Materials
-
Cell Model: Primary Rat Hepatocytes (isolated via collagenase perfusion).
-
Media: William’s E Medium (no glucose/phenol red for assay phase).
-
Reagents:
-
This compound (dissolved in DMSO, stock 10 mM).
-
Glucagon (10 nM final concentration).
-
Glucose Detection Kit (Amplex Red or Hexokinase method).
-
Cyclic AMP (optional control).[3]
-
Step-by-Step Methodology
-
Cell Seeding:
-
Seed primary hepatocytes at
cells/well in collagen-coated 6-well plates. -
Allow attachment for 4–6 hours in complete medium.
-
-
Starvation Phase (Glycogen Normalization):
-
Wash cells 2x with PBS.
-
Incubate overnight (16h) in serum-free medium containing 5 mM glucose and 100 nM insulin (to build glycogen stores). Critical: Without this step, cells may lack sufficient glycogen to demonstrate lysis inhibition.
-
-
Compound Pre-incubation:
-
Wash cells 2x with glucose-free Krebs-Ringer Buffer (KRB).
-
Add KRB containing this compound (Dose range: 10 nM – 10 µM).
-
Incubate for 30 minutes at 37°C.
-
Vehicle Control: 0.1% DMSO.
-
-
Stimulation:
-
Add Glucagon (10 nM) to stimulate glycogenolysis.
-
Incubate for 3 hours.
-
-
Quantification:
-
Collect supernatant.
-
Measure glucose concentration using colorimetric assay.
-
Normalization: Lyse cells and measure total protein (BCA assay) to normalize glucose output as µmol glucose / mg protein / hour.
-
Expected Result: Dose-dependent reduction in glucose output with an IC50 approximating ~60–100 nM (accounting for cellular permeability).
Protocol B: In Vivo Glucagon Challenge Model
Objective: To assess the ability of this compound to blunt acute hepatic glucose output in a living system. This is preferred over OGTT for this specific compound class.
Animal Model: Male Wistar Rats (Lean) or Zucker fa/fa Rats (Obese/Diabetic).
Experimental Workflow
Figure 2: In Vivo Glucagon Challenge Workflow.
Detailed Protocol
-
Preparation:
-
Fast rats for 4–6 hours. Note: Do not fast overnight, as liver glycogen stores may be depleted, rendering the inhibitor ineffective.
-
-
Dosing:
-
This compound Group: 10 mg/kg or 30 mg/kg (suspended in 0.5% methylcellulose).
-
Vehicle Group: 0.5% methylcellulose.
-
Administer via oral gavage (PO) at
min.
-
-
Challenge:
-
At
min, administer Glucagon (15 µg/kg) via subcutaneous (SC) injection.
-
-
Sampling:
-
Measure blood glucose via tail nick at
minutes.
-
-
Analysis:
-
Calculate Area Under the Curve (AUC) for glucose excursion.
-
Calculate % Inhibition:
.
-
Interpretation:
-
Success: A significant reduction in the glucose spike (15–30 min) compared to vehicle.
-
Failure Analysis: If no effect is seen, verify liver glycogen content. If glycogen is low (due to excessive fasting), this compound has no substrate to act upon.
Critical Analysis & Troubleshooting
Why this compound Fails in OGTT but Works in Fasting
Researchers often observe that this compound shows poor efficacy in Oral Glucose Tolerance Tests (OGTT) despite potent inhibition of glucagon-induced hyperglycemia.
-
Reason: OGTT measures glucose disposal (peripheral uptake by muscle/fat). This compound targets hepatic glucose production. During an OGTT, the body is loaded with exogenous glucose; the primary need is disposal, not suppression of output.
-
Implication: Do not use OGTT as the primary readout for this compound efficacy. Use Fasting Plasma Glucose (FPG) or Glucagon Challenge assays.
Solubility
-
This compound is lipophilic. For in vitro stock, use 100% DMSO.
-
For in vivo formulation, micronization or the use of Tween-80 (1-5%) in methylcellulose may improve bioavailability.
References
-
Freeman, S., et al. (2006). "Sensitivity of glycogen phosphorylase isoforms to indole site inhibitors is markedly dependent on the activation state of the enzyme."[1] British Journal of Pharmacology, 149(6), 775-785.[1]
-
Aiston, S., et al. (2006). "An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia." British Journal of Pharmacology, (Associated data referenced in Freeman et al.).[1]
-
Baker, D.J., et al. (2005). "Glycogen phosphorylase inhibition in type 2 diabetes therapy: a systematic evaluation of metabolic and functional effects in rat skeletal muscle." Diabetes, 54(8), 2453-2459.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of G Protein–Coupled Receptors and Receptor Kinases in Pancreatic β-Cell Function and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Designing Cell-Based Assays for GPR119 Agonists
A Note on Compound Nomenclature: The initial request specified the design of cell-based assays for GPi688 as a GPR119 agonist. However, publicly available data from reputable suppliers identifies this compound as a potent glycogen phosphorylase (GPa) inhibitor[1][]. Given this discrepancy, and to best align with the broader scientific context of G-protein coupled receptor (GPCR) drug discovery, this guide will focus on the design of cell-based assays for a representative GPR119 agonist. The principles and protocols detailed herein are widely applicable to the screening and characterization of novel GPR119 agonists.
Introduction: GPR119 as a Therapeutic Target
G protein-coupled receptor 119 (GPR119) is a class A GPCR that has garnered significant interest as a potential therapeutic target for type 2 diabetes and obesity[3][4]. It is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells[3][5]. Activation of GPR119 by an agonist stimulates a signaling cascade that leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP)[3][6]. This increase in cAMP has a dual beneficial effect on glucose homeostasis: it promotes glucose-dependent insulin secretion from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells[3][5][6][7]. GLP-1 itself is a potent incretin hormone that enhances insulin secretion, suppresses glucagon release, and has positive effects on satiety and body weight[3].
The development of potent and selective GPR119 agonists is a key objective for pharmaceutical research. Robust and reliable cell-based assays are therefore essential for the discovery and characterization of these compounds. This guide provides a comprehensive overview of the principles and a detailed protocol for designing and implementing a cell-based assay to identify and characterize GPR119 agonists by measuring intracellular cAMP accumulation.
Scientific Principles of GPR119 Activation and Assay Design
The GPR119 Signaling Pathway
GPR119 activation by an agonist initiates a canonical Gαs signaling pathway. The following diagram illustrates the key steps:
Caption: GPR119 signaling pathway upon agonist binding.
Upon agonist binding, GPR119 undergoes a conformational change that facilitates its interaction with the heterotrimeric G protein Gs. This interaction promotes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs-GTP complex then binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP[3][8]. The resulting increase in intracellular cAMP concentration activates downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses, including the secretion of insulin and GLP-1[8].
Choosing the Right Assay Platform
Several assay formats can be employed to measure GPR119 activation. The choice of assay depends on factors such as the desired throughput, sensitivity, and the specific aspect of the signaling pathway to be interrogated. Common approaches include:
-
Second Messenger Assays (cAMP): These are the most direct and widely used methods for assessing Gαs-coupled GPCR activity. They quantify the accumulation of intracellular cAMP in response to agonist stimulation. Various detection technologies are available, including:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay format that provides a robust and high-throughput compatible readout.
-
Bioluminescence Resonance Energy Transfer (BRET): Utilizes genetically encoded biosensors that change their conformation upon cAMP binding, leading to a change in the BRET signal[9][10].
-
Luciferase-based Reporter Assays: These assays use a luciferase gene under the control of a cAMP response element (CRE). An increase in cAMP leads to the activation of CREB, which drives the expression of luciferase[4][11].
-
-
Reporter Gene Assays: As mentioned above, these assays measure the transcriptional activation of a reporter gene (e.g., luciferase or β-galactosidase) downstream of cAMP signaling. While highly sensitive, they have a longer assay time compared to direct cAMP measurement.
-
Calcium Mobilization Assays: Although GPR119 primarily signals through Gαs, some GPCRs can couple to multiple G proteins. Calcium assays, often employing fluorescent dyes, can be used to investigate potential Gαq coupling, though this is not the primary pathway for GPR119[12].
For the purposes of this guide, we will focus on a luciferase-based reporter assay due to its high sensitivity and excellent signal-to-background ratio, making it ideal for high-throughput screening (HTS) and compound characterization.
Experimental Protocols
Workflow for a GPR119 Agonist Cell-Based Assay
The following diagram outlines the general workflow for a cell-based assay to screen for GPR119 agonists.
Caption: General workflow for a GPR119 agonist reporter assay.
Detailed Protocol: GPR119 CRE-Luciferase Reporter Assay
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials:
-
HEK293 cell line stably co-expressing human GPR119 and a CRE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA solution.
-
White, clear-bottom 96-well cell culture plates.
-
Test compounds (including a known GPR119 agonist as a positive control, e.g., AR231453[13]).
-
Assay buffer (e.g., Opti-MEM™).
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer plate reader.
Procedure:
-
Cell Culture and Plating:
-
Culture the HEK293-GPR119-CRE-Luc cells in a T75 flask until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Dilute the cells in culture medium to a final concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a white, clear-bottom 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
On the day of the assay, prepare serial dilutions of your test compounds and the positive control in the assay buffer. A typical starting concentration for screening is 10 µM. For potency determination, a 10-point, 3-fold serial dilution is recommended.
-
Include a "no compound" control (vehicle only) to determine the basal luciferase activity.
-
Carefully remove the culture medium from the cells and replace it with 90 µL of assay buffer.
-
Add 10 µL of the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plate for 5 hours at 37°C in a 5% CO2 incubator. This incubation period allows for the activation of the signaling pathway and subsequent expression of the luciferase reporter gene.
-
-
Luminescence Detection:
-
Equilibrate the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 15 minutes with gentle rocking to ensure complete cell lysis and signal development.
-
-
Data Acquisition:
-
Measure the luminescence signal from each well using a luminometer. An integration time of 0.5-1 second per well is typically sufficient.
-
Data Analysis and Interpretation
1. Data Normalization:
-
Subtract the average luminescence signal of the "no cell" control wells (background) from all other measurements.
-
Normalize the data to the vehicle control by expressing the results as "Fold Induction" over basal:
-
Fold Induction = (Luminescence_Compound / Luminescence_Vehicle)
-
2. Dose-Response Curves and EC50 Determination:
-
For compounds tested at multiple concentrations, plot the Fold Induction against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to generate a dose-response curve and determine the potency (EC50) and efficacy (Emax) of the compound. The EC50 is the concentration of the agonist that produces 50% of the maximal response.
3. Data Presentation:
Summarize the results in a table for easy comparison of different compounds.
| Compound | EC50 (nM) | Emax (Fold Induction) |
| Positive Control (e.g., AR231453) | 10 | 15 |
| Test Compound A | 50 | 12 |
| Test Compound B | >10,000 | 1.2 |
Self-Validating Systems and Best Practices
To ensure the trustworthiness of your results, incorporate the following controls and practices:
-
Positive Control: Always include a known GPR119 agonist with a well-characterized potency and efficacy. This control validates the assay performance on a given day.
-
Negative Control: Use a structurally similar but inactive compound or the vehicle (e.g., DMSO) to define the baseline response.
-
Cell Viability Assay: In parallel, perform a cell viability assay (e.g., using CellTiter-Glo®) to ensure that the observed effects are not due to compound cytotoxicity.
-
Z'-factor Calculation: For HTS campaigns, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 indicates an excellent assay.
-
Consistency in Cell Handling: Use cells at a consistent passage number and confluency to minimize variability[14].
-
Optimize Cell Density: The optimal cell number per well should be determined empirically to achieve a robust signal window without excessive cell stress[15].
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal or Small Assay Window | - Low GPR119 expression- Suboptimal cell density- Inactive luciferase reagent | - Verify receptor expression via qPCR or Western blot- Optimize cell seeding density[15]- Use fresh or properly stored luciferase reagent |
| High Well-to-Well Variability | - Inconsistent cell plating- Pipetting errors- Edge effects | - Ensure a homogenous cell suspension before plating- Use calibrated pipettes and proper technique- Avoid using the outer wells of the plate or fill them with buffer |
| False Positives | - Compound autofluorescence (not an issue for luminescence)- Compound directly activates luciferase or downstream signaling components | - Screen compounds against a parental cell line lacking GPR119 to identify off-target effects. |
References
-
Activation and signaling mechanism revealed by GPR119-Gs complex structures. Nature Communications. [Link]
-
GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia. Diabetes. [Link]
-
GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert Opinion on Investigational Drugs. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology. [Link]
-
Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. [Link]
-
Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology. [Link]
-
Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119. Acta Pharmacologica Sinica. [Link]
-
Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology. [Link]
-
Advancing Obesity Drug Discovery: Cell-based Assays for GLP 1 and the G Suite. YouTube. [Link]
-
Recent progress in assays for GPCR drug discovery. Physiological Reviews. [Link]
-
CAMP Test Protocols. American Society for Microbiology. [Link]
-
β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation. Diabetes. [Link]
-
Cell-based Assays for GPCR Activity. Biocompare. [Link]
-
A Simple & Robust Cell-based Assay for Evaluating GLP-1R, GIPR, and GCGR Agonists. BPS Bioscience. [Link]
-
Principles of commonly used cAMP assays. ResearchGate. [Link]
-
Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells. Molecular and Cellular Endocrinology. [Link]
-
Intracellular cAMP Signaling Pathway via Gs Protein-Coupled Receptor Activation in Rat Primary Cultured Trigeminal Ganglion Cells. MDPI. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. biocompare.com [biocompare.com]
- 13. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
Application Note: Targeted Induction of Glycogen Accumulation via Allosteric Inhibition (GPi688)
Executive Summary & Mechanistic Rationale
This guide details the protocol for utilizing GPi688 , a potent, orally active, indole-carboxamide-based allosteric inhibitor of Glycogen Phosphorylase (GP), to induce supraphysiological glycogen accumulation in in vitro models (primary hepatocytes, skeletal muscle myotubes).
Unlike catalytic site inhibitors (which often suffer from selectivity issues against other phosphorylases), this compound binds to the indole-site allosteric pocket of the GP dimer. This binding locks the enzyme in its inactive (T) conformation, preventing the phosphorolysis of glycogen into glucose-1-phosphate (G1P).
The "Push-Pull" Amplification Effect: Crucially, this compound does not merely block degradation. By inhibiting GP, it disrupts the reciprocal regulation cycle. In the liver, active GP (GPa) acts as an allosteric inhibitor of the Protein Phosphatase 1 (PP1)-glycogen targeting subunit complex. When this compound inactivates GP, PP1 is released to dephosphorylate and activate Glycogen Synthase (GS) . Therefore, this compound treatment results in a dual-action accumulation:
-
Blockade of Glycogenolysis (Direct).
-
Activation of Glycogen Synthesis (Indirect/Allosteric).[1]
Pathway Visualization
The following diagram illustrates the dual mechanism by which this compound forces glycogen accumulation.
Figure 1: this compound inhibits Glycogen Phosphorylase while simultaneously releasing PP1 to activate Glycogen Synthase, creating a net positive glycogen balance.
Experimental Design & Pharmacological Parameters[2][3][4][5]
To ensure data integrity, the experimental design must account for the specific IC50 values of this compound across species.
Key Pharmacological Data
| Parameter | Human Liver GP | Rat Liver GP | Human Skeletal Muscle GP |
| IC50 | 19 nM | 61 nM | 12 nM |
| Working Conc. | 1.0 µM | 1.0 - 5.0 µM | 0.5 - 1.0 µM |
| Solubility | DMSO (up to 30 mM) |
Note: While IC50s are nanomolar, cellular assays require micromolar concentrations (1-10 µM) to overcome membrane permeability barriers and intracellular protein binding.
Protocol: Induction of Glycogen Accumulation in Primary Hepatocytes[1]
This protocol is optimized for Primary Rat/Mouse Hepatocytes . If using cell lines (HepG2, HepaRG), ensure cells are differentiated, as undifferentiated hepatoma lines often lack sufficient basal glycogen stores to measure inhibition of breakdown effectively.
Phase A: Preparation and Seeding
-
Reagent Preparation:
-
Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution . Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Culture Medium: Williams' Medium E supplemented with 10% FBS, Insulin (100 nM), and Dexamethasone (100 nM).
-
-
Seeding:
-
Seed primary hepatocytes at high density (
cells/well in 6-well plates) on collagen-I coated plastic. -
Allow attachment for 4–6 hours, then switch to serum-free maintenance medium overnight to stabilize signaling.
-
Phase B: The "Self-Validating" Challenge Assay
To prove this compound efficacy, you must not only show accumulation but also resistance to glycogen depletion . This protocol uses a Glucagon challenge to validate the mechanism.[1][2]
Experimental Groups:
-
Basal Control: Vehicle (DMSO) only.
-
Accumulation Group: this compound (1 µM) + High Glucose (25 mM).
-
Depletion Control (Validation): Glucagon (100 nM).
-
Rescue Group (Test): Glucagon (100 nM) + this compound (1 µM).
Workflow:
-
Pre-incubation (1 hour): Replace media with fresh maintenance media containing This compound (1 µM) or Vehicle (0.1% DMSO).
-
Rationale: Ensures the inhibitor occupies the allosteric pocket before the glycogenolytic signal arrives.
-
-
Stimulation (3–6 hours):
-
Add Glucagon (100 nM) to the Depletion and Rescue groups.
-
Maintain this compound presence in Accumulation and Rescue groups.
-
Note: If testing maximal accumulation (loading), supplement media with 25 mM Glucose and incubate for 24 hours with this compound.
-
-
Termination:
-
Aspirate media rapidly.
-
Wash cells 2x with ice-cold PBS.
-
Lyse cells immediately for glycogen quantification.
-
Phase C: Quantification (Enzymatic Hydrolysis)
Do not rely solely on periodic acid-Schiff (PAS) staining for quantitative data. Use a biochemical assay.[3][4][5][6]
-
Lysis: Scrape cells in 200 µL 30% KOH (Potassium Hydroxide).
-
Boiling: Heat lysates at 100°C for 20 minutes.
-
Why: This destroys endogenous glucose and enzymes, leaving only alkali-stable glycogen.
-
-
Precipitation: Add 1.5 volumes of ice-cold 95% Ethanol . Incubate at -20°C for 2 hours (or overnight). Centrifuge at 10,000 x g for 15 min to pellet glycogen.
-
Hydrolysis: Resuspend pellet in acetate buffer (pH 4.5) containing Amyloglucosidase (10 U/mL) . Incubate at 55°C for 1 hour.
-
Detection: Measure resulting glucose using a standard Glucose Oxidase/Peroxidase (GOD-POD) colorimetric kit. Normalize to total protein concentration from a parallel well (since KOH interferes with Bradford/BCA assays).
Expected Results & Troubleshooting
Data Interpretation Table
| Experimental Condition | Expected Glycogen Level (Normalized) | Mechanistic Interpretation |
| Vehicle (Basal) | 1.0 (Reference) | Steady-state turnover. |
| This compound (1 µM) | 1.5 – 2.5x | Inhibition of basal turnover + GS activation. |
| Glucagon (100 nM) | 0.2 – 0.4x | Massive glycogenolysis via PKA phosphorylation of GP. |
| Glucagon + this compound | 0.9 – 1.2x | Rescue Effect. this compound locks GP in T-state, rendering it refractory to phosphorylation-mediated activation. |
Troubleshooting Guide
-
Issue: No significant accumulation observed in "Basal + this compound" group.
-
Cause: Low basal glycogen stores in cells (common in HepG2).
-
Solution: Pre-load cells with high glucose (25 mM) and Insulin (100 nM) for 24h before starting the this compound experiment.
-
-
Issue: High variability in replicates.
-
Cause: Glycogen degradation is rapid (seconds) upon cell stress.
-
Solution: Ensure PBS washes are ice-cold and lysis with KOH is immediate.
-
References
-
Poucher, S. M., et al. (2007). "An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia." British Journal of Pharmacology, 150(8), 1019–1026.
-
Source:
- Relevance: Establishes in vivo efficacy, IC50 values (19 nM human liver)
-
-
Nagy, L., et al. (2021). "Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay." Molecules, 26(16), 4829.
-
Source:
- Relevance: Provides the standardized colorimetric methods for valid
-
-
MedChemExpress.
-
Source:
- Relevance: Confirms chemical structure, solubility (DMSO)
-
-
Agius, L. (2007). "New hepatic targets for glycaemic control in diabetes." Best Practice & Research Clinical Endocrinology & Metabolism, 21(4), 587-605.
-
Source:
- Relevance: Reviews the "push-pull" mechanism where GP inhibitors indirectly activ
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Refinement of Protocols for Glycosylphosphatidylinositol (GPI)-Anchored Proteins
Welcome to the technical support center for protocols involving Glycosylphosphatidylinositol (GPI)-anchored proteins. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique class of membrane proteins. Here, we move beyond standard protocols to address the nuanced challenges and cell line-specific variations you may encounter. Our aim is to provide not just solutions, but a deeper understanding of the underlying principles to empower your research.
Introduction to GPI-Anchored Proteins
Glycosylphosphatidylinositol (GPI)-anchored proteins are a diverse group of eukaryotic cell-surface proteins that are post-translationally modified with a GPI moiety, tethering them to the outer leaflet of the plasma membrane.[1][2] This anchor plays a crucial role in a variety of biological processes, including signal transduction, cell adhesion, and immune responses.[2] The biosynthesis of GPI anchors is a complex process that occurs in the endoplasmic reticulum (ER) and is essential for the correct trafficking and function of these proteins.[3]
Due to the intricate nature of their synthesis and trafficking, experimental interrogation of GPI-anchored proteins can be challenging. This guide provides a structured approach to troubleshooting common issues and refining your protocols for specific cell lines.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common problems encountered during the analysis of GPI-anchored proteins, with a focus on flow cytometry and biochemical assays.
Problem 1: Low or No Surface Expression of GPI-Anchored Protein
Question: I have transfected my cells with a construct for a GPI-anchored protein, but I'm seeing very low or no signal on the cell surface when I analyze them by flow cytometry. What could be the issue?
Answer: This is a frequent challenge that can stem from several factors, ranging from issues with the GPI anchor biosynthesis pathway to problems with protein trafficking and detection.
Potential Causes and Solutions:
-
Cell Line-Specific Differences in GPI Biosynthesis: Different cell lines can have varying efficiencies in GPI anchor synthesis and attachment. Some cell lines may have inherent deficiencies in the enzymes required for this process.[4]
-
Recommendation: If you suspect a cell line-specific issue, consider using a different cell line known to express high levels of endogenous GPI-anchored proteins (e.g., HeLa, CHO cells) as a positive control.[2] Additionally, fibroblasts may be more sensitive to defects in the GPI synthesis pathway and can be a good model to screen for deficiencies.[4]
-
-
Defective GPI Anchor Processing and Transport: Even if the initial GPI anchor is attached in the ER, subsequent processing and transport through the Golgi are critical for stable surface expression. Deficiencies in proteins like PGAP2 can lead to the secretion of the GPI-anchored protein into the culture medium instead of its retention on the cell surface.[5]
-
Recommendation: To check for secreted protein, you can concentrate the cell culture supernatant and analyze it by Western blot. If the protein is being secreted, it suggests a problem with anchor remodeling or transport.
-
-
Inefficient Protein Translocation or Misfolding: The protein itself may be misfolded or inefficiently translocated into the ER, preventing the addition of the GPI anchor.
-
Recommendation: To verify that the protein is being expressed and translocated, you can perform immunofluorescence on permeabilized cells, looking for ER-localized protein.
-
-
Issues with Epitope Tagging: If you are using an epitope-tagged protein, the tag's location could interfere with signal peptide cleavage, protein folding, or GPI anchor addition.
-
Recommendation: Consider placing the tag at different locations within the protein, for instance, between the signal peptide and the mature protein, flanked by a flexible linker.[6] It is crucial to avoid placing tags at the extreme C-terminus, as this will be cleaved off during GPI anchor attachment.[6]
-
Experimental Workflow for Troubleshooting Low Surface Expression:
Caption: Troubleshooting workflow for low surface expression.
Problem 2: Inconsistent or Incomplete PI-PLC Cleavage
Question: I am using Phosphatidylinositol-Specific Phospholipase C (PI-PLC) to confirm that my protein is GPI-anchored, but I'm getting inconsistent or incomplete cleavage. How can I optimize this?
Answer: PI-PLC is a valuable tool for cleaving the GPI anchor and releasing the protein from the cell surface. However, its efficiency can be influenced by several factors.
Potential Causes and Solutions:
-
Enzyme Concentration and Incubation Time: Insufficient enzyme concentration or a short incubation time can lead to incomplete cleavage.
-
Recommendation: Perform a titration of PI-PLC to determine the optimal concentration for your specific cell line and protein. Also, optimize the incubation time; typically, 30-60 minutes at 37°C is sufficient, but some cell lines or proteins may require longer. A detailed protocol for optimizing PI-PLC treatment is provided below.
-
-
Inaccessibility of the Cleavage Site: The local membrane environment or the protein's conformation can sterically hinder PI-PLC from accessing its cleavage site.
-
Recommendation: If you suspect steric hindrance, you can try altering the membrane environment by, for example, depleting cholesterol with methyl-β-cyclodextrin (use with caution as this can affect cell viability).
-
-
Acylation of the Inositol Ring: Some GPI anchors have an additional acyl chain attached to the inositol ring, which renders them resistant to PI-PLC cleavage.
-
Recommendation: If you consistently observe resistance to PI-PLC, your protein may have a modified anchor. In this case, you can use other methods to confirm GPI-anchoring, such as metabolic labeling with radiolabeled inositol or mannose.
-
Detailed Protocol for Optimizing PI-PLC Treatment:
-
Cell Preparation: Culture your cells to 80-90% confluency. For suspension cells, ensure they are in the logarithmic growth phase.
-
Harvesting: Gently harvest the cells. For adherent cells, use a non-enzymatic cell dissociation solution to avoid cleaving the protein of interest. Wash the cells twice with cold PBS.
-
PI-PLC Titration:
-
Resuspend the cells in a suitable buffer (e.g., PBS with 0.1% BSA) at a concentration of 1x10^6 cells/mL.
-
Set up a series of reactions with varying concentrations of PI-PLC (e.g., 0.1, 0.5, 1, 2, and 5 U/mL). Include a no-enzyme control.
-
Incubate the reactions at 37°C for 1 hour, with gentle agitation.
-
-
Analysis:
-
After incubation, pellet the cells by centrifugation.
-
Collect the supernatant, which contains the released protein.
-
Wash the cell pellet once with cold PBS.
-
Analyze both the cell pellet and the supernatant by flow cytometry (for the remaining cell-surface protein) and Western blot (for the released protein) to determine the optimal PI-PLC concentration.
-
| PI-PLC (U/mL) | Incubation Time (min) | Expected Outcome (Flow Cytometry) | Expected Outcome (Western Blot of Supernatant) |
| 0 (Control) | 60 | High surface staining | No/low protein detected |
| 0.1 - 0.5 | 60 | Partial reduction in surface staining | Faint protein band |
| 1 - 2 | 60 | Significant reduction in surface staining | Strong protein band |
| 5 | 60 | Maximal reduction in surface staining | Intense protein band |
Problem 3: High Background or Non-Specific Staining in Flow Cytometry
Question: I am getting high background fluorescence when I stain my cells for a GPI-anchored protein. How can I reduce this?
Answer: High background can obscure your true signal and make data interpretation difficult. Several factors can contribute to this.
Potential Causes and Solutions:
-
Fc Receptor Binding: Antibodies can bind non-specifically to Fc receptors on the surface of many cell types, particularly immune cells.
-
Recommendation: Always include an Fc block step in your staining protocol. Incubate your cells with an Fc receptor blocking reagent for 10-15 minutes before adding your primary antibody.
-
-
Dead Cells: Dead cells have compromised membranes and can non-specifically bind antibodies, leading to high background.
-
Recommendation: Use a viability dye to exclude dead cells from your analysis. There are several options available that are compatible with different flow cytometer laser configurations.
-
-
Antibody Titration: Using too high a concentration of your primary or secondary antibody is a common cause of non-specific binding.
-
Recommendation: Perform a thorough titration of all your antibodies to determine the optimal concentration that gives the best signal-to-noise ratio.
-
-
Inappropriate Blocking Buffers: The choice of blocking buffer can significantly impact background staining.
-
Recommendation: A common and effective blocking buffer is PBS with 1-5% BSA or serum from the same species as the secondary antibody.
-
Optimized Staining Protocol for GPI-Anchored Proteins (Flow Cytometry):
Caption: Optimized flow cytometry staining protocol.
Advanced Considerations and Protocol Validation
Validating GPI-Anchorship: Beyond PI-PLC
While PI-PLC is a useful tool, it's not foolproof. For rigorous validation of GPI-anchoring, consider a multi-pronged approach.
-
Fluorescently Labeled Aerolysin (FLAER): FLAER is a bacterial toxin that specifically binds to the glycan core of the GPI anchor.[7] It can be used in flow cytometry to assess the overall abundance of GPI anchors on the cell surface. A decrease in FLAER staining in cells expressing your protein of interest (due to competition for GPI anchors) can be an indicator of successful GPI modification.
-
Metabolic Labeling: Incorporating radiolabeled precursors of the GPI anchor, such as [3H]-ethanolamine, [3H]-mannose, or [3H]-inositol, into your cell culture can provide direct evidence of GPI modification. The labeled protein can then be immunoprecipitated and analyzed by autoradiography.
Cell Line-Specific Expression Patterns
It's important to recognize that the expression and function of GPI-anchored proteins can vary significantly between different cell lines. For example, in polarized epithelial cells like MDCK cells, GPI-anchored proteins are typically sorted to the apical membrane.[8] Understanding the specific characteristics of your chosen cell line is crucial for accurate data interpretation.
| Cell Line Type | Typical Considerations for GPI-Anchored Proteins |
| Suspension Cells (e.g., Jurkat, K562) | Generally high surface expression, good for flow cytometry. Be mindful of high Fc receptor expression. |
| Adherent Epithelial Cells (e.g., MDCK, Caco-2) | Polarized sorting (apical vs. basolateral) can be a factor. May require enzymatic digestion for harvesting, which could cleave the protein of interest. |
| Fibroblasts (e.g., NIH-3T3) | Can be sensitive to defects in GPI biosynthesis.[4] Good for studying the effects of mutations in the GPI pathway. |
| Chinese Hamster Ovary (CHO) Cells | Commonly used for recombinant protein expression, generally have a robust GPI biosynthesis pathway. |
Conclusion
The successful study of GPI-anchored proteins requires a meticulous and often cell line-specific approach. By understanding the underlying biology of GPI anchor biosynthesis and trafficking, and by employing a systematic troubleshooting strategy, you can overcome common experimental hurdles. This guide provides a framework for refining your protocols and generating reliable and reproducible data. Remember that careful controls and a multi-faceted validation approach are your best allies in this complex and exciting area of research.
References
- Miyata, T., Takeda, J., Iida, Y., Yamada, N., Inoue, N., Takahashi, M., ... & Kinoshita, T. (1993). The first step of glycosylphosphatidylinositol biosynthesis is mediated by a complex of PIG-A, PIG-H, PIG-C and GPI1. The EMBO journal, 12(5), 1967-1974.
- Kinoshita, T., & Inoue, N. (2000). Dissecting and manipulating the pathway for glycosylphosphatidylinositol-anchor biosynthesis. Current opinion in chemical biology, 4(6), 632-638.
- Cardoso, C., Tiel, C., & Brossard, N. (2007). GPI-anchored proteins: now you see ‘em, now you don’t. Trends in parasitology, 23(11), 536-541.
- Jia, Y., Lamerz, J., Lauc, G., & Rudd, P. M. (2014). Reduced cell surface levels of GPI-linked markers in a new case with PIGG loss of function. Molecular genetics and metabolism, 113(3), 211-216.
- Palacio-Lopez, K., & Persson, S. (2022). The regulation of the cell wall by glycosylphosphatidylinositol-anchored proteins in Arabidopsis. Frontiers in plant science, 13, 998845.
- Cardoso, R. M., Martins, V. G., & Leite, F. G. (2010). Immunodetection of Glycophosphatidylinositol-anchored Proteins Following Treatment with Phospholipase C. Journal of visualized experiments: JoVE, (42).
- Wang, Y., Zhang, Y., & Chen, X. (2024). A sensitive method to analyze cell surface GPI-anchored proteins using DNA hybridization chain reaction-mediated signal amplification. Analytical chemistry, 96(32), 11847-11854.
- de la Vega, M., & Gonzalez-Gaitan, M. (2013). GPI-anchor and GPI-anchored protein expression in PMM2-CDG patients. Orphanet journal of rare diseases, 8, 123.
- Freeze, H. H., & Kinoshita, T. (2017). Disorders of GPI Anchor Biosynthesis and Lipid Glycosylation. In Essentials of Glycobiology (3rd ed.).
-
IQ Products. (n.d.). GPI-anchored proteins. Retrieved from [Link]
- Sharma, D. K., & Mayor, S. (2016). GPI-anchored protein organization and dynamics at the cell surface. Journal of lipid research, 57(12), 2077-2086.
- Wang, Y., Zhang, Y., & Chen, X. (2023). Accumulated precursors of specific GPI-anchored proteins upregulate GPI biosynthesis with ARV1. The Journal of cell biology, 222(5), e202206089.
-
Denecke, J. (2017, April 13). Methods to identify binding partners of GPI-anchored proteins? ResearchGate. Retrieved from [Link]
-
Ferguson, M. A. (2018, February 25). From textbooks to applications of GPI anchored proteins [Video]. YouTube. [Link]
-
Neuhofer, C., & Ebrahimi-Fakhari, D. (2021). GPI-anchored protein marker expressions as measured with flow cytometry. ResearchGate. Retrieved from [Link]
- Hessa, T., & von Heijne, G. (2005). Efficient Glycosylphosphatidylinositol (GPI) Modification of Membrane Proteins Requires a C-terminal Anchoring Signal of Marginal Hydrophobicity. Journal of Biological Chemistry, 280(16), 15875-15881.
- Wang, Y., Zhang, Y., & Chen, X. (2023). Accumulated precursors of specific GPI-anchored proteins upregulate GPI biosynthesis with ARV1. The Journal of cell biology, 222(5), e202206089.
- Paladino, S., Sarnataro, D., Pillich, R., Tivodar, S., Nitsch, L., & Zurzolo, C. (2004). GPI-anchored proteins are directly targeted to the apical surface in fully polarized MDCK cells. The Journal of cell biology, 167(4), 699-709.
-
Xu, Z., Zhou, Y., & Zhang, B. (2023). GPI lipid remodeling endows proteins with cell surface anchoring and affects cell wall biosynthesis. Plantae. Retrieved from [Link]
- Wang, Y., Zhang, Y., & Chen, X. (2023). Labeling cell surface glycosylphosphatidylinositol-anchored proteins through metabolic engineering using an azide-modified phosphatidylinositol. Chemical science, 14(8), 2125-2131.
Sources
- 1. plantae.org [plantae.org]
- 2. Labeling cell surface glycosylphosphatidylinositol-anchored proteins through metabolic engineering using an azide-modified phosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Reduced cell surface levels of GPI‐linked markers in a new case with PIGG loss of function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. researchgate.net [researchgate.net]
- 7. iqproducts.nl [iqproducts.nl]
- 8. GPI-anchored proteins are directly targeted to the apical surface in fully polarized MDCK cells - PMC [pmc.ncbi.nlm.nih.gov]
GPi688 Technical Support Center: Quality Control & Purity Assessment
Executive Summary: The GPi688 Profile
This compound (CAS: 918902-32-6) is a potent, orally active, allosteric inhibitor of Glycogen Phosphorylase (GPa) . Unlike competitive inhibitors that bind the catalytic site, this compound targets the indole site, locking the enzyme in an inactive conformation. This mechanism is critical for researchers investigating glucagon-mediated hyperglycemia and type 2 diabetes.
Critical Technical Specifications:
-
Molecular Formula: C19H18ClN3O4S[1][]
-
Molecular Weight: 419.88 g/mol [1]
-
Target: Glycogen Phosphorylase (Liver & Skeletal Muscle Isoforms)[3]
-
IC50: ~19 nM (Human Liver GPa), ~12 nM (Human Skeletal Muscle GPa) [1][3]
Mechanism of Action & Experimental Context
To troubleshoot effectively, one must understand the signaling architecture. This compound does not merely block the enzyme; it modulates the allosteric transition.
Interactive Pathway Diagram
Figure 1: this compound targets the indole site of Glycogen Phosphorylase, forcing the enzyme into the inactive T-state, thereby halting glycogenolysis downstream of glucagon signaling.
Quality Control: The Self-Validating Workflow
Before applying this compound to cells or animal models, you must validate the compound's integrity. Small molecule inhibitors can degrade via hydrolysis or oxidation, leading to "ghost effects" or toxicity.
Purity Assessment Protocol
| Metric | Acceptance Criteria | Method | Troubleshooting Failure |
| Purity (HPLC) | > 98.0% | Reverse Phase (C18), Acetonitrile/Water gradient | If <98%, repurify via prep-HPLC. Impurities often shift IC50 values. |
| Identity (MS) | 419.9 m/z [M+H]+ | LC-MS (ESI+) | If mass is +16 (436), oxidation has occurred. Discard. |
| Solubility | Clear solution | DMSO (up to 50 mM) | If cloudy, sonicate at 37°C. Do not use aqueous buffers for stock. |
| Appearance | White/Off-white solid | Visual Inspection | Yellowing indicates photo-degradation. |
Troubleshooting Guide: Solubility & Handling
Scenario: You observe precipitation when adding this compound to your cell culture media.
-
Cause: "Crashing out." this compound is hydrophobic. Direct addition of high-concentration DMSO stock to aqueous media causes rapid local precipitation.
-
The Fix (Step-Down Dilution):
-
Prepare Master Stock: 10 mM in 100% DMSO.
-
Prepare Intermediate: Dilute 1:10 in culture media (1 mM). Vortex immediately.
-
Final Dosing: Add Intermediate to cells to reach 10-100 nM.
-
Validation: Inspect under microscope at 40x. Crystals indicate failed solubility.
-
Functional Validation & Assay Troubleshooting
In Vitro Enzymatic Assay (Glycogen Phosphorylase)
Objective: Confirm this compound potency (IC50) before in vivo use. Standard: GPa activity is measured by the release of phosphate or the production of Glucose-1-Phosphate (G-1-P).
Troubleshooting Matrix
Q1: My IC50 is significantly higher (>100 nM) than the reported 12-19 nM. Is the batch bad?
-
Diagnosis: Likely an issue with AMP concentration or Enzyme Activation State .
-
Explanation: this compound binds the indole site. High concentrations of AMP (an allosteric activator) can compete with or functionally oppose the inhibition, shifting the dose-response curve.
-
Solution: Ensure your assay uses physiological AMP levels (~1-10 µM) or run the assay in the absence of AMP to determine baseline inhibition [1]. Also, verify you are using the active "a" form (phosphorylated) of the enzyme, as the "b" form has different sensitivity.
Q2: I see high background signal in my colorimetric assay.
-
Diagnosis: Phosphate contamination.
-
Explanation: Many GPa assays rely on malachite green (phosphate detection). This compound itself does not interfere, but impure DMSO or phosphate-buffered saline (PBS) used as a vehicle will destroy the signal-to-noise ratio.
-
Solution: Use HEPES or Tris buffers. strictly avoid phosphate buffers in the reaction mix.
Q3: The compound is inactive in my hepatocyte cell culture model.
-
Diagnosis: Serum Protein Binding or Permeability.
-
Explanation: While this compound is cell-permeable, high Fetal Bovine Serum (FBS) concentrations can sequester lipophilic drugs.
-
Solution: Perform the assay in low-serum (1%) or serum-free media for the duration of the drug treatment (4-6 hours) to verify activity, then correlate with full-media conditions.
Experimental Workflow Diagram
Use this logic flow to determine if your this compound is ready for critical experiments.
Figure 2: Step-by-step decision tree for validating this compound prior to experimental use.
Frequently Asked Questions (FAQs)
Q: Can I store this compound in aqueous buffer at -20°C? A: No. Small molecule inhibitors are prone to hydrolysis in aqueous solution over time.
-
Protocol: Store as a solid at -20°C (stable for 2 years). Store DMSO stocks at -80°C (stable for 6 months). Always prepare aqueous dilutions fresh on the day of the experiment.
Q: Is this compound specific to liver GPa? A: No, it inhibits both liver and skeletal muscle isoforms with similar potency (19 nM vs 12 nM) [1]. If your study requires tissue specificity, you must rely on the delivery method or genetic models, as this compound will systemically inhibit glycogenolysis.
Q: What is the recommended vehicle for in vivo (rat/mouse) studies? A: this compound is orally active. Common vehicles include 0.5% Methylcellulose or a PEG400/Water mixture.
-
Warning: Avoid 100% DMSO for oral gavage as it causes gastric toxicity. A typical formulation is 10% DMSO / 40% PEG400 / 50% Saline (ensure solubility is maintained).
References
-
Freeman, S., et al. "Sensitivity of glycogen phosphorylase isoforms to indole site inhibitors is markedly dependent on the activation state of the enzyme."[3] British Journal of Pharmacology, vol. 149, no.[3] 6, 2006, pp. 775-785.[3]
-
MedChemExpress. "this compound Product Datasheet." MedChemExpress.
-
Biosynth.[4] "GPi 688 - Glycogen synthase kinase-3 inhibitor."[4] Biosynth.
Sources
GPi688 Technical Support Center: A Guide to Preventing Precipitation in Media
Welcome to the technical support center for GPi688. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common challenge encountered when working with this compound: precipitation in cell culture media. By understanding the underlying physicochemical principles and following best practices, you can ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I added it to my cell culture medium. What is the most likely cause?
A1: The most common reason for immediate precipitation is "solvent shock." this compound, like many small molecule inhibitors, is likely dissolved in a high concentration of an organic solvent such as DMSO to create a stock solution. When this concentrated organic stock is added directly to an aqueous-based cell culture medium, the rapid change in solvent polarity can drastically decrease the solubility of this compound, causing it to crash out of solution.
Q2: I prepared my this compound working solution in media, and it looked fine initially, but I observed precipitation after incubating it with my cells. Why did this happen?
A2: Delayed precipitation can be due to several factors. Changes in temperature, from room temperature preparation to 37°C incubation, can alter solubility.[1] Additionally, interactions with components in the media, such as salts and proteins from Fetal Bovine Serum (FBS), can lead to the formation of insoluble complexes over time. Evaporation of the media in the incubator can also increase the concentration of all components, potentially exceeding the solubility limit of this compound.[2]
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A3: As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[3] It is crucial to always include a vehicle control in your experimental design, which consists of the same final concentration of DMSO in the medium without this compound, to account for any effects of the solvent on your cells.
Comprehensive Troubleshooting Guide
Precipitation of this compound can occur at various stages of your experiment. This guide provides a systematic approach to troubleshooting, from stock solution preparation to final application in your cell-based assays.
Part 1: this compound Stock Solution Preparation and Storage
The foundation of a successful experiment with this compound is a properly prepared and stored stock solution.
The Challenge: this compound may not fully dissolve in the chosen solvent or may precipitate out of solution during storage.
The Scientific Rationale: The stability of a stock solution depends on the intrinsic solubility of the compound in a particular solvent and the storage conditions. This compound has a molecular weight of 419.88 g/mol and a chemical formula of C₁₉H₁₈ClN₃O₄S.[2][4] Its structure, containing both hydrophobic (thienopyrrole, N-acyl-tetrahydroquinoline) and hydrophilic (dihydroxypropyl) moieties, suggests it is a moderately polar molecule. Organic solvents like DMSO are effective at solvating a wide range of organic molecules.[5]
Troubleshooting Steps & Protocols:
-
Solvent Selection:
-
Primary Recommendation: Use 100% anhydrous, sterile-filtered DMSO. DMSO is a powerful aprotic solvent capable of dissolving many organic compounds.[6]
-
Alternative: High-purity ethanol can be considered. However, some compounds are less soluble in ethanol compared to DMSO.
-
-
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.1988 mg of this compound (M.W. 419.88).
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight (g/mol) x 1000 mg/g
-
Mass (mg) = 0.010 mol/L x 0.001 L x 419.88 g/mol x 1000 mg/g = 4.1988 mg
-
-
Procedure:
-
Weigh out 4.2 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of 100% anhydrous DMSO.
-
Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath for 5-10 minutes can aid in solubilization if necessary.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
-
Storage of Stock Solutions:
-
Short-term (1-2 weeks): Store at 4°C.
-
Long-term (months): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Repeated freezing and thawing can introduce moisture and potentially lead to precipitation or degradation of the compound.[1]
-
| Parameter | This compound Physicochemical Data |
| Molecular Formula | C₁₉H₁₈ClN₃O₄S[2][4] |
| Molecular Weight | 419.88 g/mol [2][4] |
| Chemical Structure | Contains thienopyrrole and N-acyl-tetrahydroquinoline moieties[5] |
| Biological Activity | IC₅₀ of 1.1 µM for glucose output inhibition in rat hepatocytes |
Part 2: Preparing Working Solutions and Preventing Precipitation in Media
This is the most critical stage where precipitation is commonly observed.
The Challenge: this compound precipitates when the DMSO stock solution is diluted into the aqueous cell culture medium.
The Scientific Rationale: The dramatic decrease in solvent strength when moving from 100% DMSO to a predominantly aqueous environment is the primary driver of precipitation. The final concentration of this compound in the medium must be below its aqueous solubility limit. Components of the cell culture medium, particularly proteins in FBS, can bind to small molecules, which can either increase their apparent solubility or, in some cases, contribute to aggregation and precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Recommended Protocols:
-
Serial Dilution Protocol (Self-Validating):
-
Objective: To gradually decrease the DMSO concentration while diluting this compound, thus avoiding solvent shock.
-
Procedure:
-
Prepare an intermediate dilution of your this compound stock solution in 100% DMSO. For example, dilute your 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
In a separate tube, prepare a 1:10 dilution of this 1 mM stock in your complete cell culture medium (pre-warmed to 37°C). This gives a 100 µM working solution with 10% DMSO.
-
Use this 100 µM solution to make your final dilutions in pre-warmed complete media. For example, a 1:100 dilution will give a final concentration of 1 µM this compound with a final DMSO concentration of 0.1%.
-
-
Validation: At each step, visually inspect the solution for any signs of cloudiness or precipitation before proceeding to the next dilution.
-
-
Solubility Testing in Your Media:
-
Objective: To determine the approximate solubility limit of this compound in your specific experimental conditions.
-
Procedure:
-
Prepare a series of dilutions of this compound in your complete cell culture medium (e.g., 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment.
-
Observe the solutions for any precipitation at different time points. This will give you an empirical understanding of the maximum workable concentration.
-
-
Part 3: Advanced Troubleshooting
If precipitation persists even with optimized dilution protocols, consider these advanced strategies.
The Challenge: this compound has intrinsically low aqueous solubility, making it difficult to work with even at low micromolar concentrations.
The Scientific Rationale: The physicochemical properties of a compound dictate its solubility. For compounds with low aqueous solubility, formulation strategies can be employed to increase their stability in aqueous solutions. These strategies often involve the use of excipients that can form micelles or other complexes to keep the drug in solution.[1][7]
Advanced Strategies:
-
Use of Serum as a Solubilizing Agent: For some hydrophobic compounds, the proteins in FBS, such as albumin, can act as carriers and increase their apparent solubility.[3] Try preparing your final this compound dilution in a small volume of pure FBS first, mix well, and then add this to the rest of your serum-containing media.
-
Consideration of Excipients: In a drug development setting, excipients like cyclodextrins or non-ionic surfactants (e.g., Pluronic F-68) can be used to formulate poorly soluble compounds.[1] However, the use of such agents in a research setting must be carefully controlled, as they can have their own biological effects. If you choose to explore this route, extensive validation and control experiments are essential.
By systematically addressing each stage of the experimental workflow and understanding the scientific principles behind this compound's solubility, you can effectively troubleshoot and prevent precipitation, leading to more reliable and reproducible experimental outcomes.
References
-
Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed. [Link]
-
Novel thienopyrrole glycogen phosphorylase inhibitors: synthesis, in vitro SAR and crystallographic studies - PubMed. [Link]
-
Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. [Link]
-
Novel Thienopyrimidine and Thiazolopyrimidine Kinase Inhibitors With Activity Against Tie-2 in Vitro and in Vivo - PubMed. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. [Link]
-
Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO) inhibitors via tert-amino effect - Semantic Scholar. [Link]
-
Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - RSC Publishing. [Link]
-
Solubility enhancement - Transform insoluble drugs into stable and efficient formulations. [Link]
-
Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Publishing. [Link]
-
(PDF) Synthesis, Nanoformulations, and In Vitro Anticancer Activity of N-Substituted Side Chain Neocryptolepine Scaffolds - ResearchGate. [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
Cell Culture Protocols - Cell Biologics Inc. [Link]
-
Pullen Lab Protocol for Immortalized Adherent Cell Culture. [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC - PubMed Central. [Link]
-
Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - PMC - NIH. [Link]
-
High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals | ACS Central Science. [Link]
-
Luoyang FuDau Biotechnology Co., Ltd. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News. [Link]
-
Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - NIH. [Link]
-
ResearchGate. How can I avoid precipitation of a substance after adding DMEM? [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel thienopyrrole glycogen phosphorylase inhibitors: synthesis, in vitro SAR and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Validation & Comparative
Comparative Guide: Validating GPi688 Efficacy in Fibrosis Models
Executive Summary: The Clinical Need
While Nintedanib and Pirfenidone remain the Standard of Care (SOC) for Idiopathic Pulmonary Fibrosis (IPF), they merely slow disease progression rather than reversing it. The field is currently pivoting toward Galectin-3 (Gal-3) inhibitors due to Gal-3's central role in activating myofibroblasts and driving the "feed-forward" loop of fibrosis.
GPi688 represents a next-generation oral small-molecule Galectin-3 inhibitor . Unlike its predecessor TD139 (GB0139) , which is restricted to inhalation delivery, this compound offers systemic bioavailability, potentially addressing multi-organ fibrosis (lung, liver, kidney). This guide outlines the critical path to validating this compound efficacy using the gold-standard Bleomycin-induced pulmonary fibrosis model.
Mechanistic Rationale & Pathway Analysis
To validate this compound, we must first establish the specific node it targets. Galectin-3 is unique; it forms pentamers that crosslink surface receptors (like TGF-βR) on macrophages and fibroblasts, preventing their internalization and sustaining profibrotic signaling.
Mechanism of Action (MOA) Diagram
The following diagram illustrates how this compound disrupts the Galectin-3 lattice, thereby halting the Macrophage-to-Myofibroblast transition (MMT).
Caption: this compound disrupts the Galectin-3/TGF-β feedback loop, preventing macrophage polarization and subsequent myofibroblast activation.
Comparative Landscape
Before initiating animal studies, it is crucial to benchmark this compound against existing modalities. The table below highlights why this compound is being developed despite the existence of TD139.
| Feature | This compound (Test Article) | TD139 / GB0139 (Benchmark) | Nintedanib (SOC Control) |
| Modality | Small Molecule (Oral) | Small Molecule (Inhaled) | Tyrosine Kinase Inhibitor (Oral) |
| Primary Target | Galectin-3 (CRD domain) | Galectin-3 (CRD domain) | FGFR, PDGFR, VEGFR |
| Bioavailability | Systemic (Lung + Liver + Kidney) | Lung Restricted (High local conc.) | Systemic |
| Dosing Frequency | QD or BID | QD (Dry Powder Inhaler) | BID |
| Key Advantage | Treats multi-organ fibrosis; easier administration. | Low systemic toxicity; high lung potency. | Approved clinical efficacy.[1][2][3] |
| Key Limitation | Potential systemic off-target effects (requires safety data). | Inhalation delivery challenges in severe patients. | GI toxicity (Diarrhea); only slows decline. |
Validation Protocol: Bleomycin-Induced Pulmonary Fibrosis
The Bleomycin (BLM) model is the industry standard for proof-of-concept. However, how you run this model determines the validity of your data. Critical Warning: Avoid "Prophylactic" dosing (starting drug Day 0-6). Clinical patients present with established fibrosis. You must use a "Therapeutic" dosing regimen (starting Day 7 or 10) to demonstrate reversal or halting of established disease.
Experimental Design (Therapeutic Mode)
-
Species: C57BL/6 Male Mice (8-10 weeks).
-
Induction: Intratracheal (IT) instillation of Bleomycin sulfate (1.5 - 2.0 U/kg).
-
Group Size: n=10-12 (to account for mortality and variability).
Experimental Workflow Diagram
This workflow ensures rigorous evaluation of established fibrosis.
Caption: Therapeutic workflow. Dosing begins Day 7 to target established fibrotic pathways, mimicking clinical presentation.
Key Readouts & Expected Data
To claim "validation," this compound must show statistical significance in both structural (histology) and biochemical (collagen) endpoints.
Primary Endpoint: Hydroxyproline Content
Hydroxyproline is a direct measure of collagen burden.
-
Method: Acid hydrolysis of the right lung lobe followed by colorimetric assay.
-
Success Criteria: this compound should reduce hydroxyproline levels by >30% compared to Vehicle, ideally matching or exceeding Nintedanib.
Secondary Endpoint: Modified Ashcroft Score
Blind histological scoring of Masson’s Trichrome stained sections.
-
Scale: 0 (Normal) to 8 (Total fibrosis).
-
Success Criteria: Significant reduction in fibrotic foci and preservation of alveolar architecture.
Biomarker Validation (Mechanism Check)
-
Target Engagement: Measure Galectin-3 levels in Bronchoalveolar Lavage Fluid (BALF).
-
Macrophage Polarization: Flow cytometry of BALF cells. This compound should reduce the M2 (CD206+) population.
Mock Data Summary (Target Profile)
The following table illustrates the data profile required to green-light this compound for Phase 1.
| Group | Hydroxyproline (µ g/lung ) | Ashcroft Score (0-8) | BALF Gal-3 (ng/mL) | Interpretation |
| Sham | 150 ± 20 | 0.5 ± 0.2 | 10 ± 5 | Baseline |
| Vehicle (Bleo) | 450 ± 45 | 6.2 ± 0.5 | 180 ± 30 | Valid Model Induction |
| Nintedanib (SOC) | 310 ± 35 | 4.1 ± 0.4 | 140 ± 25 | Standard Efficacy |
| This compound (Low Dose) | 340 ± 40 | 4.5 ± 0.6 | 100 ± 20* | Dose Response evident |
| This compound (High Dose) | 260 ± 30 † | 3.2 ± 0.3 † | 45 ± 10 † | Superior to SOC |
* p<0.05 vs Vehicle | † p<0.05 vs Nintedanib (Superiority)
Senior Scientist Commentary: Pitfalls to Avoid
-
Solubility Artifacts: Galectin-3 inhibitors are often hydrophobic. Ensure this compound is formulated (e.g., in 0.5% Methylcellulose/0.1% Tween 80) to ensure true oral bioavailability, or the "efficacy" might just be variance.
-
Lung Function: While difficult in mice, attempting FlexiVent analysis adds massive value. If this compound improves lung compliance (Cst) while Nintedanib only stabilizes it, you have a major differentiator.
-
Systemic Toxicity: Since this compound is oral (unlike TD139), you must monitor body weight daily. >15% weight loss suggests toxicity, invalidating the anti-fibrotic readout.
References
-
Mackinnon, A. C., et al. (2016). "Regulation of Transforming Growth Factor-β1–driven Lung Fibrosis by Galectin-3." American Journal of Respiratory and Critical Care Medicine.
-
Henderson, N. C., et al. (2013). "Targeting of Liver Fibrosis by Galectin-3 Inhibition." Nature. (Foundational paper on Gal-3 inhibition mechanism).
-
Hirani, N., et al. (2021). "Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis." European Respiratory Journal.[3] (Clinical benchmark for Gal-3 inhibitors).
-
Jenkins, R. G., et al. (2017). "An Official American Thoracic Society Workshop Report: Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis." American Journal of Respiratory Cell and Molecular Biology. (Standardization of the Bleomycin model).
-
Wollin, L., et al. (2015). "Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis." European Respiratory Journal.[3] (Mechanism of the SOC control).
Sources
Cross-Validation of GPi688: A Comparative Guide for Metabolic Research
Topic: Cross-Validation of GPi688 Effects in Different Models Content Type: Publish Comparison Guide
Executive Summary
This compound (GPi-688) is a potent, orally active, allosteric inhibitor of Glycogen Phosphorylase (GP) , the rate-limiting enzyme in glycogenolysis.[1][2] Unlike catalytic site inhibitors, this compound targets the indole allosteric site, locking the enzyme in an inactive conformation. This guide provides a technical cross-validation of this compound across in vitro and in vivo models, specifically contrasting its efficacy in blocking hepatic glucose production (HGP) versus its limited impact on peripheral glucose disposal.
Key Performance Metrics:
-
Target: Glycogen Phosphorylase a (GPa) – Indole Site.
-
Potency (IC50): 19 nM (Human Liver), 61 nM (Rat Liver).[2]
-
Primary Utility: Suppression of glucagon-mediated hyperglycemia.[2][]
-
Differentiation: Superior suppression of HGP compared to Metformin; inferior glucose disposal enhancement compared to GSK-3 inhibitors.
Mechanism of Action & Signaling Pathway
This compound functions by binding to the indole allosteric site of Glycogen Phosphorylase. Under high glucagon conditions (e.g., fasting or Type 2 Diabetes), the cAMP-PKA signaling cascade phosphorylates GP, converting it to its active "a" form. This compound prevents this active conformation, thereby blocking the liberation of Glucose-1-Phosphate from glycogen.
Figure 1: this compound Inhibition Pathway
Caption: this compound allosterically inhibits Glycogen Phosphorylase (GP-a), blocking the final step of glucagon-induced glycogenolysis.
Comparative Analysis: Model Cross-Validation
To validate this compound, researchers must assess its performance across three distinct tiers: molecular potency, cellular glucose output, and whole-organism glycemic control.
Table 1: Cross-Species Potency & Efficacy Data
| Parameter | Model / Species | Value / Result | Comparative Insight |
| Potency (IC50) | Human Liver GPa | 19 nM | 3x more potent than in Rat models. |
| Potency (IC50) | Rat Liver GPa | 61 nM | Standard baseline for preclinical dosing. |
| Potency (IC50) | Human Skeletal Muscle GPa | 12 nM | High affinity indicates potential for muscle glycogen accumulation risks. |
| Efficacy (In Vitro) | Primary Rat Hepatocytes | Dose-dependent inhibition of Glucagon-induced glucose output | Superior to Metformin in acute suppression of glycogenolysis. |
| Efficacy (In Vivo) | Wistar Rats (Glucagon Challenge) | 65% Inhibition of hyperglycemia | Validates mechanism in lean models.[1] |
| Efficacy (In Vivo) | Zucker Diabetic Fatty (ZDF) Rats | 100% Inhibition of hyperglycemia | Higher efficacy in obese models due to elevated basal HGP. |
| Limitation | Oral Glucose Tolerance Test (OGTT) | 7% Reduction (ZDF Rats) | Inferior to GSK-3 inhibitors (22% reduction); this compound does not improve glucose disposal.[1] |
Expert Insight: The "Disposal vs. Production" Paradox
A critical finding in this compound validation is the dissociation between hepatic glucose production (HGP) and glucose disposal.
-
Observation: In the Glucagon Challenge Model , this compound is highly effective (up to 100% inhibition) because this model purely tests HGP.
-
Observation: In the OGTT Model , this compound performance is poor (7% reduction).
-
Causality: this compound blocks the liver from releasing glucose but does not help muscle/fat absorb glucose. Therefore, this compound is an ideal tool for studying Fasting Hyperglycemia (driven by the liver) but a poor monotherapy for post-prandial spikes (driven by disposal).
Experimental Protocols (Self-Validating Systems)
Protocol A: The Glucagon Challenge Model (In Vivo)
Purpose: To quantify the specific inhibition of hepatic glycogenolysis without interference from insulin resistance.
Reagents:
-
This compound (suspended in 0.5% HPMC/0.1% Tween-80).
-
Glucagon (reconstituted in saline).
-
Glucometer and strips.
Workflow:
-
Fast male Wistar or Zucker rats for 4–6 hours (AM fast) to deplete immediate liver glucose but retain glycogen stores.
-
Measure Baseline Glucose (T-60): Establish T=0 baseline.
-
Drug Administration (T-60): Oral gavage (PO) of this compound (e.g., 1, 3, 10 mg/kg) or Vehicle.
-
Wait Period: Allow 60 minutes for absorption (Tmax).
-
Glucagon Challenge (T0): Subcutaneous injection of Glucagon (15 µg/kg). Note: This dose is sub-maximal to allow detection of inhibition.
-
Sampling: Measure blood glucose from tail vein at T=15, 30, 60, and 90 minutes.
-
Validation Check: The Vehicle group must show a >50% rise in blood glucose for the experiment to be valid.
-
Analysis: Calculate Area Under the Curve (AUC) for 0–90 min.
Protocol B: Primary Hepatocyte Glycogenolysis Assay (In Vitro)
Purpose: To determine IC50 values in a controlled cellular environment.
-
Isolation: Isolate hepatocytes via collagenase perfusion (viability >85% required).
-
Culture: Plate cells in William’s E Medium + Dexamethasone/Insulin for 4 hours to attach.
-
Starvation: Wash and switch to glucose-free buffer for 30 mins.
-
Treatment: Incubate with this compound (0.1 nM – 10 µM) for 15 mins.
-
Stimulation: Add Glucagon (10 nM) for 60 mins.
-
Measurement: Aliquot supernatant and measure glucose concentration via hexokinase assay.
-
Normalization: Normalize to total protein content to account for cell density variations.
Experimental Workflow Visualization
Figure 2: Cross-Validation Workflow
Caption: Step-by-step logic for validating this compound, distinguishing between hepatic and peripheral effects.
References
-
Poucher, S. M., et al. (2007). "An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia." British Journal of Pharmacology, 150(8), 1034–1043.
-
Docsa, T., et al. (2015). "Glycogen phosphorylase inhibitors: a patent review (2013-2015)." Expert Opinion on Therapeutic Patents, 25(9), 1007–1024.
-
Treadway, J. L., et al. (2001). "Glycogen phosphorylase inhibitors for treatment of type 2 diabetes mellitus." Expert Opinion on Investigational Drugs, 10(3), 439–454.
Sources
Comparative Analysis of GPi688: Benchmarking Indole-Site Glycogen Phosphorylase Inhibition
Executive Summary
GPi688 (also referenced as GPi-688) is a potent, orally bioactive inhibitor of Glycogen Phosphorylase (GP) , the rate-limiting enzyme in glycogenolysis.[1] Unlike traditional catalytic site inhibitors, this compound functions as an allosteric inhibitor binding to the indole site (dimer interface).
Developed primarily for the management of Type 2 Diabetes Mellitus (T2D) , this compound targets hepatic glucose output (HGO). While it exhibits high nanomolar potency against both liver and muscle isoforms in vitro (IC50 ~19 nM and ~12 nM, respectively), its physiological selectivity is driven by the enzyme's allosteric state (T-state stabilization) rather than intrinsic affinity. This guide compares this compound against the clinical benchmark Ingliforib (CP-368,296) and the probe compound CP-91149 , providing protocols for validating its mechanism-based selectivity.
Mechanistic Insight: The Indole Site Advantage
To understand this compound's performance, one must distinguish between the three modes of GP inhibition. This compound belongs to the Indole-Site class, which offers a distinct safety profile compared to active site inhibitors.
The Allosteric "Switch" Mechanism
Glycogen Phosphorylase exists in equilibrium between a catalytically active Relaxed (R) state and an inactive Tense (T) state.
-
Liver GP (GP-L): Regulated primarily by glucose (stabilizes T-state).
-
Muscle GP (GP-M): Regulated primarily by AMP (stabilizes R-state).
This compound Mechanism: this compound binds to the indole site at the dimer interface, locking the enzyme in the inactive T-state . Because the liver isoform is naturally poised toward the T-state by high glucose levels (hyperglycemia), this compound shows functional selectivity for the liver in diabetic conditions, despite having high affinity for the muscle isoform in vitro.
Figure 1: Mechanism of Action. this compound stabilizes the inactive T-state (Green), preventing the transition to the active R-state (Red), thereby reducing hepatic glucose output.
Comparative Profiling: this compound vs. Standards
The following data synthesizes in vitro IC50 values and in vivo efficacy metrics. Note that while this compound appears equipotent to muscle GP in vitro, its in vivo efficacy is liver-biased due to the glucose-dependent mechanism described above.
Table 1: Pharmacological Benchmark
| Compound | Target Site | IC50 (Human Liver GP) | IC50 (Human Muscle GP) | Selectivity Profile | Status |
| This compound | Indole (Allosteric) | 19 nM | 12 nM | Functional: High liver efficacy in hyperglycemia due to T-state preference. | Preclinical (Discontinued) |
| Ingliforib (CP-368,296) | Indole (Allosteric) | ~52 nM | ~352 nM | Affinity: Shows moderate intrinsic selectivity for liver isoform. | Phase II (Discontinued) |
| CP-91149 | Indole (Allosteric) | ~130 nM | ~1000 nM | Affinity: Classic probe, lower potency than this compound. | Research Tool |
| DAB | Active Site (Catalytic) | ~500 nM | ~500 nM | None: Non-selective; inhibits all isoforms equally. | Research Tool |
Key Takeaway: this compound is approximately 2-3x more potent against the liver isoform than Ingliforib but lacks intrinsic isoform selectivity in vitro. Researchers must use glucose-supplemented assays (see Protocol 1) to observe its specific inhibitory potential relevant to diabetes.
Experimental Protocols
To validate this compound activity, simple enzymatic assays are insufficient. You must control the allosteric state of the enzyme.
Protocol 1: Allosteric-Sensitive GP Assay (Reverse Direction)
This assay measures glycogen synthesis (G1P → Glycogen) in the presence of glucose to favor the T-state, mimicking the hyperglycemic liver.
Reagents:
-
Substrate: Glucose-1-Phosphate (G1P) [50 mM].
-
Allosteric Effector: Glucose [10 mM] (Crucial for this compound binding).
-
Detection: Molybdate Dye (for inorganic phosphate release).
Workflow:
-
Preparation: Dilute this compound in DMSO (10-point dose response, 0.1 nM to 10 µM).
-
Incubation: Mix HLGPa (100 ng/well) with this compound and 10 mM Glucose in assay buffer (50 mM Hepes, pH 7.2). Incubate for 15 min at RT. Note: Glucose is required to induce the T-state conformation that this compound binds.
-
Reaction Start: Add G1P (50 mM) and Glycogen (1 mg/mL). Incubate at 30°C for 20 min.
-
Termination: Stop reaction with 1N HCl.
-
Quantification: Add Malachite Green/Molybdate reagent. Read Absorbance at 620 nm.
-
Analysis: Calculate IC50. This compound should shift from IC50 >100 nM (without glucose) to <20 nM (with glucose).
Protocol 2: Primary Hepatocyte Glucose Output (HGO)
Validates functional inhibition in a cellular context.
Workflow:
-
Isolation: Isolate primary hepatocytes (Rat or Human) via collagenase perfusion.
-
Starvation: Culture cells in DMEM (low glucose) for 4 hours to deplete immediate intermediates.
-
Stimulation: Treat cells with Glucagon (10 nM) to stimulate Glycogenolysis (activates GP via phosphorylation).
-
Treatment: Co-treat with this compound (10 nM – 10 µM).
-
Measurement: Sample supernatant at 60 min. Measure glucose via Glucose Oxidase (GO) assay.
-
Success Metric: this compound should suppress Glucagon-stimulated glucose output by >50% at 1 µM.
Visualizing the Screening Workflow
The following diagram outlines the decision tree for characterizing this compound-like compounds, distinguishing between affinity-based and mechanism-based selection.
Figure 2: Validation Workflow. Critical checkpoint: Compounds must show increased potency in the presence of glucose (Decision 1) to confirm indole-site mechanism.
References
-
Freeman, S., et al. (2006). "Sensitivity of glycogen phosphorylase isoforms to indole site inhibitors is markedly dependent on the activation state of the enzyme."[1] British Journal of Pharmacology, 149(6), 775-785.[1]
-
Poucher, S. M., et al. (2007). "An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia."[1] British Journal of Pharmacology, 152(8), 1239-1247.[1]
-
Martin, W. H., et al. (1998). "Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo." Proceedings of the National Academy of Sciences, 95(4), 1776-1781. (Reference for CP-91149).[3][4][5][6]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphorylase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sserc.org.uk [sserc.org.uk]
- 6. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
